Malt1-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C20H16F4N8O |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
(5S)-11-fluoro-3,3-dimethyl-N-[6-(triazol-2-yl)-5-(trifluoromethyl)-3-pyridinyl]-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-5-carboxamide |
InChI |
InChI=1S/C20H16F4N8O/c1-19(2)7-11(12-9-25-15-6-14(21)30-31(15)16(12)19)18(33)29-10-5-13(20(22,23)24)17(26-8-10)32-27-3-4-28-32/h3-6,8-9,11H,7H2,1-2H3,(H,29,33)/t11-/m0/s1 |
Clé InChI |
MAVWHMAQDMDCPQ-NSHDSACASA-N |
SMILES isomérique |
CC1(C[C@@H](C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)C(F)(F)F)C |
SMILES canonique |
CC1(CC(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)C(F)(F)F)C |
Origine du produit |
United States |
Foundational & Exploratory
MALT1-IN-11: A Deep Dive into its Mechanism of Action in B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
The paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a critical signaling node in lymphocyte activation and a key driver in certain subtypes of B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL). Its constitutive activation in these malignancies, often due to upstream mutations in the B-cell receptor (BCR) or Toll-like receptor (TLR) pathways, leads to chronic activation of the pro-survival NF-κB signaling pathway. This dependency makes MALT1 an attractive therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of MALT1 inhibitors, with a focus on preclinical findings, quantitative data, and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of MALT1 Protease Activity
MALT1 possesses both scaffold and protease functions. The therapeutic targeting of MALT1 primarily focuses on inhibiting its cysteine protease activity. In ABC-DLBCL, MALT1 is a component of the CARD11-BCL10-MALT1 (CBM) complex.[1] This complex acts as a central integrator of signals from the BCR and TLR pathways.[2] Upon activation, MALT1 cleaves and inactivates several negative regulators of NF-κB signaling, including A20 (TNFAIP3), CYLD, and RelB.[3][4] This cleavage activity sustains the pro-survival NF-κB signaling that is essential for the proliferation and survival of ABC-DLBCL cells.[2][3]
MALT1 inhibitors, such as the tool compound MI-2 and the clinical candidate SGR-1505, are small molecules designed to specifically block the proteolytic activity of MALT1.[5][6][7][8] By doing so, they prevent the degradation of NF-κB inhibitors, leading to the suppression of the NF-κB pathway.[6] This, in turn, results in cell cycle arrest, reduced expression of anti-apoptotic proteins, and ultimately, apoptosis in MALT1-dependent B-cell lymphoma cells.[3][9]
Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway in ABC-DLBCL and the point of intervention for MALT1 inhibitors.
Caption: MALT1 signaling pathway in ABC-DLBCL.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of various MALT1 inhibitors in B-cell lymphoma models.
Table 1: In Vitro Activity of MALT1 Inhibitors in B-cell Lymphoma Cell Lines
| Compound | Cell Line (Subtype) | Assay | IC50 / GI50 (nM) | Reference |
| MI-2 | HBL-1 (ABC) | Proliferation | 200 | [5] |
| TMD8 (ABC) | Proliferation | 500 | [5] | |
| OCI-Ly3 (ABC) | Proliferation | 400 | [5] | |
| OCI-Ly10 (ABC) | Proliferation | 400 | [5] | |
| SGR-1505 | OCI-LY10 (ABC) | BCL10 Cleavage | 22 | [8] |
| OCI-LY10 (ABC) | IL-10 Secretion | 36 | [8] | |
| OCI-LY10 (ABC) | Antiproliferative | 71 | [8] | |
| REC-1 (MCL) | Antiproliferative | 57 | [8] | |
| ABBV-MALT1 | OCI-LY3 (ABC) | Proliferation | 1.5 - 30,000 (EC50) | [10] |
| Compound [I] | HBL-1 (ABC) | Antiproliferative | 1500 (GI50) | [11] |
Table 2: In Vivo Efficacy of MALT1 Inhibitors in B-cell Lymphoma Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| MI-2 | TMD8 Xenograft | 25 mg/kg/day, i.p. | Profoundly suppressed growth | [5] |
| HBL-1 Xenograft | 25 mg/kg/day, i.p. | Profoundly suppressed growth | [5] | |
| ABBV-MALT1 | OCI-LY3 Xenograft | 30 mg/kg, BID, p.o. (14 days) | 92% | [12] |
| OCI-LY10 Xenograft | 30 mg/kg, BID, p.o. | 73% | [12] | |
| LY-24-0236 PDX | Not specified | 49% | [13] | |
| Compound [I] | HBL-1 Xenograft | Not specified | 55.9% | [11] |
| TMD8 Xenograft | Not specified | 69.9% | [11] |
Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the effect of MALT1 inhibitors on the growth and viability of B-cell lymphoma cell lines.
Method 1: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed B-cell lymphoma cells (e.g., OCI-LY3, SUDHL-10) in 96-well plates at a density of 5,000-10,000 cells/well in appropriate culture medium (e.g., IMDM with 20% human serum).[10]
-
Compound Treatment: Treat cells with a dose range of the MALT1 inhibitor (e.g., ABBV-MALT1: 1.5 nM to 30,000 nM) for 120 hours at 37°C in a 5% CO₂ humidified incubator.[10]
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal effective concentration (EC50) or growth inhibition (GI50) values using non-linear regression analysis.[10]
Method 2: MTT Assay
-
Cell Seeding: Plate DLBCL cell lines in 96-well plates.
-
Compound Treatment: Treat cells with the MALT1 inhibitor (e.g., 50 µM z-VRPR-fmk) or vehicle (DMSO) for the desired time points (e.g., up to 7 days).[14]
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.[14]
Western Blotting for MALT1 Substrate Cleavage
Objective: To assess the inhibition of MALT1 protease activity by measuring the cleavage of its substrates.
-
Cell Treatment: Treat B-cell lymphoma cells (e.g., HBL-1, TMD8) with the MALT1 inhibitor (e.g., 2 µM MI-2) or vehicle for a short duration (e.g., 30 minutes).[6]
-
Proteasome Inhibition (Optional): To allow for the accumulation of cleaved substrates, treat cells with a proteasome inhibitor (e.g., 5 µM MG-132) for 1-2 hours.[6]
-
Protein Extraction: Lyse the cells and quantify protein concentration.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against MALT1 substrates (e.g., BCL10, RelB) and a loading control (e.g., GAPDH).[10]
-
Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of MALT1 inhibitors in a preclinical in vivo model.
-
Animal Model: Use immunodeficient mice (e.g., SCID or NOD-SCID).
-
Tumor Implantation: Subcutaneously implant B-cell lymphoma cells (e.g., TMD8, HBL-1, OCI-LY3) into the flanks of the mice.[5][12]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the MALT1 inhibitor (e.g., ABBV-MALT1 at 30 mg/kg, orally, twice daily) or vehicle for a specified duration (e.g., 14 or 21 days).[12][15]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups. At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis.[12]
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for evaluating a novel MALT1 inhibitor.
Caption: Preclinical evaluation workflow for MALT1 inhibitors.
Conclusion
MALT1 inhibitors represent a promising therapeutic strategy for B-cell lymphomas that are dependent on the NF-κB signaling pathway, particularly ABC-DLBCL. By specifically targeting the protease activity of MALT1, these inhibitors effectively block the pro-survival signals that drive tumor growth. The preclinical data for compounds like MI-2, ABBV-MALT1, and SGR-1505 demonstrate potent and selective anti-tumor activity both in vitro and in vivo. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel MALT1 inhibitors for the treatment of B-cell malignancies. Further research, including clinical trials, will be crucial to fully elucidate the therapeutic potential of this class of drugs.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of potent MALT1 inhibitors with synergetic antitumor effects in models of B-cell lymphoma | BioWorld [bioworld.com]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Malt1-IN-11: A Technical Guide to the Inhibition of the NF-κB Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical regulator in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] As both a scaffold protein and a paracaspase, MALT1 plays a pivotal role in lymphocyte activation and is a key driver in certain malignancies, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[3][4][5] Its proteolytic activity, which cleaves and inactivates negative regulators of NF-κB signaling, represents a compelling therapeutic target.[1][2][3][4] Malt1-IN-11 is a potent, small-molecule inhibitor of MALT1 protease activity. This document provides a detailed overview of the mechanism of MALT1 inhibition by compounds like this compound, quantitative data, relevant experimental protocols, and visual representations of the associated biological pathways and workflows.
The Role of MALT1 in NF-κB Signaling
The canonical NF-κB pathway is essential for immune responses, inflammation, and cell survival.[6][7] In lymphocytes, signaling through antigen receptors like the B-cell receptor (BCR) triggers the formation of the CARD11-BCL10-MALT1 (CBM) signalosome complex.[3][8][9][10]
MALT1's Dual Function:
-
Scaffold Activity: Within the CBM complex, MALT1 acts as a scaffold, recruiting downstream signaling proteins, including the ubiquitin ligase TRAF6. This leads to the activation of the IκB kinase (IKK) complex.[2][11]
-
Protease (Paracaspase) Activity: Upon activation, MALT1's intrinsic caspase-like domain proteolytically cleaves several substrates. By cleaving and inactivating inhibitory proteins such as A20 (TNFAIP3) and CYLD, MALT1 removes the brakes on NF-κB activation, leading to a sustained signal.[2][3][4][8] This proteolytic function is crucial for the survival of certain lymphoma subtypes that are addicted to chronic NF-κB signaling.[3][4]
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway initiated by B-cell receptor (BCR) engagement, highlighting the central role of the CBM complex and the inhibitory action of this compound.
Caption: MALT1 inhibition blocks NF-κB pathway activation.
Quantitative Data for MALT1 Inhibitors
This compound demonstrates potent inhibition of MALT1's enzymatic activity and its downstream cellular effects. The following table summarizes its inhibitory concentrations and provides comparative data for other known MALT1 inhibitors.
| Compound | Assay Type | Target/Cell Line | IC50 / EC50 | Reference |
| This compound | Biochemical | MALT1 Protease | < 10 nM | [12][13] |
| This compound | Cellular | IL-10 Secretion (OCI-LY10 cells) | 10 - 100 nM | [12][13] |
| MI-2 | Cellular | ABC-DLBCL Cell Growth (HBL-1) | GI25: ~200-800 nM | [4] |
| Mepazine | Biochemical | GST-MALT1 (full length) | IC50: 0.83 µM | [12] |
| Z-VRPR-FMK | Cellular | ABC-DLBCL Proliferation | 75 µM (used concentration) | [14] |
| MLT-748 | Biochemical | Allosteric MALT1 Inhibition | IC50: 5 nM | [12] |
-
IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biochemical target by 50%.[15]
-
EC50 (Half maximal effective concentration): The concentration of a drug that gives half-maximal response in a cellular assay.[15]
-
GI25 (25% growth inhibitory concentration): The concentration of a compound that inhibits cell growth by 25%.
Experimental Protocols
The evaluation of MALT1 inhibitors like this compound involves a series of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.
MALT1 Biochemical Protease Assay
This assay directly measures the enzymatic activity of recombinant MALT1 and its inhibition by a test compound.
Objective: To determine the IC50 of an inhibitor against MALT1 protease.
Materials:
-
Recombinant human MALT1 protein.
-
Assay Buffer: 25 mM HEPES (pH 7.5), 0.8 M sodium citrate, 1 mM EDTA, 2 mM DTT, 0.005% BSA.
-
Fluorogenic Substrate: Ac-LRSR-AMC or TAMRA-LVSRGAAS-QSY7.
-
Test Compound (e.g., this compound) dissolved in DMSO.
-
384-well assay plates.
-
Plate reader capable of fluorescence measurement.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense the compound dilutions into the 384-well plate.
-
Add 3 µL of MALT1 solution (e.g., 6 nM final concentration) in assay buffer to each well.[16]
-
Incubate the plate for 30-40 minutes at room temperature to allow the compound to bind to the enzyme.[16][17]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 20 µM final concentration).[17]
-
Immediately place the plate in a plate reader. Measure the fluorescence (e.g., Ex: 360 nm, Em: 460 nm for AMC) kinetically over 60-90 minutes at 30°C.[17]
-
Calculate the rate of reaction (slope of fluorescence over time).
-
Plot the reaction rate against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cellular MALT1 Substrate Cleavage Assay (Western Blot)
This assay confirms that the inhibitor engages and blocks MALT1 activity within a cellular context by measuring the cleavage of a known MALT1 substrate.
Objective: To assess the dose-dependent inhibition of MALT1-mediated cleavage of substrates like CYLD or BCL10 in lymphoma cells.
Materials:
-
ABC-DLBCL cell line (e.g., HBL-1, TMD8).
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test compound.
-
Lysis Buffer: Triton X-100 or RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-CYLD, anti-BCL10, anti-actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Seed ABC-DLBCL cells in 6-well plates.
-
Treat cells with increasing concentrations of the test compound for 8-24 hours.[4]
-
Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein lysate and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibody (e.g., anti-CYLD) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
Analyze the band intensity for both full-length (uncleaved) and cleaved forms of the substrate. An effective inhibitor will show an increase in the uncleaved form and a decrease in the cleaved form.[4]
Cell Viability and Proliferation Assay
This assay determines the effect of MALT1 inhibition on the growth and survival of MALT1-dependent cancer cells.
Objective: To measure the growth-inhibitory effects of a compound on ABC-DLBCL versus GCB-DLBCL cell lines.
Materials:
-
ABC-DLBCL (e.g., HBL-1) and GCB-DLBCL (e.g., OCI-Ly1) cell lines.
-
96-well plates.
-
Test compound.
-
Reagents for viability/proliferation measurement (e.g., CellTiter-Glo®, MTT, or CFSE).
Procedure:
-
Seed cells at an appropriate density in 96-well plates.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for 48-72 hours.
-
Measure cell viability or proliferation.
-
For CellTiter-Glo®: Add the reagent, incubate, and measure luminescence.
-
For MTT: Add MTT reagent, incubate to allow formazan formation, solubilize crystals, and measure absorbance.[18]
-
-
Normalize the data to vehicle-treated controls (100% viability) and a no-cell control (0% viability).
-
Plot the percentage of viability against the logarithm of compound concentration to determine GI (growth inhibition) or IC50 values. Selective MALT1 inhibitors are expected to be more potent against ABC-DLBCL lines.[3][4]
Workflow for MALT1 Inhibitor Evaluation
The logical progression for evaluating a potential MALT1 inhibitor from discovery to preclinical validation is outlined below.
Caption: A typical discovery and validation workflow for MALT1 inhibitors.
Conclusion
This compound is a potent inhibitor of the MALT1 paracaspase, a key node in the NF-κB signaling pathway. By directly blocking the proteolytic activity of MALT1, it prevents the inactivation of negative regulators, thereby shutting down the constitutive NF-κB signaling that drives the proliferation and survival of malignancies like ABC-DLBCL. The methodologies and data presented in this guide provide a framework for the continued research and development of MALT1 inhibitors as a promising therapeutic strategy for specific cancers and potentially for autoimmune and inflammatory disorders.[1][12]
References
- 1. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the CARMA1/BCL10/MALT1 complex in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rupress.org [rupress.org]
- 15. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 18. pnas.org [pnas.org]
The Role of MALT1-IN-11 in Activated B-cell Like Diffuse Large B-cell Lymphoma (ABC-DLBCL): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) is an aggressive malignancy characterized by constitutive activation of the nuclear factor-κB (NF-κB) signaling pathway. A key mediator of this pathway is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a paracaspase with both scaffold and proteolytic functions. The protease activity of MALT1 is essential for the survival and proliferation of ABC-DLBCL cells, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the role of MALT1 inhibition in ABC-DLBCL, with a focus on the potent inhibitor Malt1-IN-11. We will delve into the underlying signaling pathways, present available quantitative data, detail relevant experimental protocols, and provide visualizations to facilitate a comprehensive understanding of this therapeutic strategy.
Introduction: The Central Role of MALT1 in ABC-DLBCL Pathogenesis
Diffuse large B-cell lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, with the activated B-cell like (ABC) subtype being particularly aggressive and associated with poor prognosis.[1][2] A hallmark of ABC-DLBCL is chronic active B-cell receptor (BCR) signaling, which converges on the constitutive activation of the NF-κB pathway.[3][4] This sustained signaling is often driven by mutations in components of the BCR and Toll-like receptor (TLR) pathways, such as CD79A/B, CARD11, and MYD88.[5][6]
Central to this oncogenic signaling is the CARD11-BCL10-MALT1 (CBM) complex.[3][7] Upon upstream signaling, this complex assembles and MALT1 is activated. MALT1 possesses a dual function:
-
Scaffold Function: MALT1 acts as a scaffold to recruit downstream signaling molecules, including TRAF6, which is essential for the activation of the IκB kinase (IKK) complex and subsequent NF-κB activation.[3][8]
-
Protease Function: MALT1 is a cysteine protease that cleaves and inactivates several negative regulators of NF-κB signaling, such as A20 (TNFAIP3) and RelB.[1][9][10] This proteolytic activity is crucial for amplifying and sustaining the NF-κB signal.
The dependence of ABC-DLBCL cells on the proteolytic activity of MALT1 for their survival and proliferation has positioned it as a prime therapeutic target.[1][11] Inhibition of MALT1 protease activity selectively induces apoptosis and halts proliferation in ABC-DLBCL cell lines, while having minimal effect on other DLBCL subtypes like germinal center B-cell like (GCB)-DLBCL.[1][6]
This compound: A Potent MALT1 Protease Inhibitor
This compound is a potent and specific inhibitor of the MALT1 protease.[12] Preclinical data demonstrates its ability to effectively suppress MALT1 catalytic activity, leading to the inhibition of downstream signaling pathways crucial for ABC-DLBCL survival.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other representative MALT1 inhibitors. This data highlights the potency and selectivity of these compounds.
| Compound | Assay Type | Target/Cell Line | IC50/GI50 | Reference |
| This compound | Protease Inhibition | MALT1 | < 10 nM | [12] |
| This compound | IL-10 Secretion | OCI-LY10 | 10-100 nM | [12] |
| MI-2 | Growth Inhibition | HBL-1 | 0.2 µM | [5] |
| MI-2 | Growth Inhibition | TMD8 | 0.5 µM | [5] |
| MI-2 | Growth Inhibition | OCI-Ly3 | 0.4 µM | [5] |
| MI-2 | Growth Inhibition | OCI-Ly10 | 0.4 µM | [5] |
| Z-VRPR-FMK | Cell Viability | ABC-DLBCL lines | Reduced viability at 50 µM | [1] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the MALT1 protease. This targeted inhibition disrupts the constitutive NF-κB signaling cascade that is essential for the survival of ABC-DLBCL cells.
The BCR to NF-κB Signaling Pathway in ABC-DLBCL
Upon chronic active BCR signaling, a cascade of events leads to the formation of the CBM complex (CARD11, BCL10, and MALT1).[7] MALT1, as part of this complex, acts as a scaffold to recruit TRAF6, which in turn activates the IKK complex.[3] The IKK complex then phosphorylates the inhibitor of κB (IκB), leading to its proteasomal degradation and the subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus.[9] In the nucleus, NF-κB drives the transcription of genes that promote cell proliferation and survival.
The Role of MALT1 Protease Activity
The proteolytic activity of MALT1 is critical for maintaining high levels of NF-κB activity in ABC-DLBCL. MALT1 cleaves and inactivates negative regulators of the NF-κB pathway, including A20 and RelB.[1][9][10] By removing these inhibitory brakes, MALT1 ensures a sustained and robust pro-survival signal. This compound directly inhibits this enzymatic activity, thereby restoring the function of these negative regulators and dampening the oncogenic NF-κB signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of MALT1 inhibitors like this compound in the context of ABC-DLBCL.
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This assay is used to determine the effect of this compound on the viability and proliferation of ABC-DLBCL cell lines.
Workflow:
Protocol:
-
Cell Seeding: Seed ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10, HBL-1, TMD8) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, ensuring a final volume of 100-200 µL per well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement:
-
For CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
For MTT/XTT Assay: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Add a solubilizing agent to dissolve the formazan crystals.
-
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log concentration of this compound. Calculate the half-maximal growth inhibition (GI50) value using non-linear regression analysis.
Western Blot Analysis for MALT1 Substrate Cleavage and NF-κB Pathway Modulation
This method is used to assess the direct inhibition of MALT1 protease activity and its downstream effects on the NF-κB pathway.
Protocol:
-
Cell Lysis: Treat ABC-DLBCL cells with this compound at various concentrations for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MALT1, cleaved BCL10, A20, RelB, phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation (IP) to Study MALT1 Interactions
IP can be used to confirm the interaction of MALT1 with other proteins in the CBM complex and to assess how this compound might affect these interactions.
Protocol:
-
Cell Lysis: Lyse ABC-DLBCL cells treated with or without this compound in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G agarose beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against MALT1 or a component of the CBM complex (e.g., BCL10) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential interacting partners.
Conclusion and Future Directions
The inhibition of MALT1 protease activity represents a highly promising therapeutic strategy for the treatment of ABC-DLBCL. Potent and specific inhibitors like this compound have the potential to selectively target the core oncogenic driver of this aggressive lymphoma subtype. The preclinical data for MALT1 inhibitors are compelling, demonstrating their ability to induce apoptosis and inhibit the proliferation of ABC-DLBCL cells.
Future research should focus on:
-
Comprehensive in vivo studies: Evaluating the efficacy and safety of this compound in preclinical xenograft and patient-derived xenograft (PDX) models of ABC-DLBCL.
-
Combination therapies: Investigating the synergistic potential of this compound with other targeted agents, such as BTK inhibitors or BCL2 inhibitors, to overcome potential resistance mechanisms.[13]
-
Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to MALT1 inhibitor therapy.
-
Clinical translation: Advancing potent MALT1 inhibitors like this compound into clinical trials to assess their therapeutic potential in patients with relapsed or refractory ABC-DLBCL.
References
- 1. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. MALT1 reflects inflammatory cytokines, disease activity, and its chronological change could estimate treatment response to infliximab in Crohn's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rupress.org [rupress.org]
- 8. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ashpublications.org [ashpublications.org]
Malt1-IN-11: A Technical Guide to a Potent Paracaspase MALT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein and the only known human paracaspase, a cysteine protease with a caspase-like domain. It plays a pivotal role in the activation of the transcription factor NF-κB following antigen receptor stimulation in lymphocytes. The formation of the CARD11-BCL10-MALT1 (CBM) complex is a key event that triggers MALT1's dual functions as a scaffold for downstream signaling molecules and as a protease that cleaves specific substrates to fine-tune the immune response. Dysregulation of MALT1 activity is implicated in certain types of lymphomas and autoimmune diseases, making it a compelling therapeutic target. Malt1-IN-11 is a potent, small molecule inhibitor of MALT1's proteolytic activity, showing promise for the modulation of MALT1-driven pathologies. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.
Quantitative Data Summary
This compound has been characterized by its potent inhibitory effects in both biochemical and cell-based assays. The following table summarizes the available quantitative data for this compound.
| Assay Type | Description | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Inhibition of MALT1 protease activity | Recombinant MALT1 | IC50 | < 10 nM | [1] |
| Cell-Based Assay | Inhibition of Interleukin-10 (IL-10) secretion | OCI-Ly10 human B-cell lymphoma cell line | IC50 | 10-100 nM | [1] |
MALT1 Signaling Pathway
MALT1 is a central component of the signaling cascade that links antigen receptor engagement to the activation of NF-κB. This pathway is initiated by the activation of Protein Kinase C (PKC) downstream of T-cell or B-cell receptor stimulation. PKC phosphorylates CARMA1 (also known as CARD11), leading to a conformational change that allows the recruitment of BCL10 and MALT1, forming the CBM signalosome. Within this complex, MALT1 functions as a scaffold, recruiting TRAF6, an E3 ubiquitin ligase, which in turn activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, cell survival, and proliferation.
Furthermore, the proteolytic activity of MALT1, which is activated upon its recruitment into the CBM complex, cleaves several substrates to further modulate NF-κB signaling and other cellular processes. Known substrates include A20, BCL10, CYLD, and RelB. By cleaving and inactivating negative regulators of NF-κB signaling like A20 and CYLD, MALT1 promotes a sustained inflammatory response.
Caption: MALT1 signaling pathway leading to NF-κB activation.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of paracaspase inhibitors. Below are representative protocols for key experiments used to characterize compounds like this compound.
Biochemical Assay: Fluorometric MALT1 Protease Inhibition Assay
This assay quantifies the enzymatic activity of MALT1 and the inhibitory potential of test compounds in a purified system.
Materials:
-
Recombinant human MALT1 (catalytically active domain)
-
MALT1 substrate peptide, e.g., Ac-LRSR-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol, 10 mM DTT
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Z-VRPR-FMK)
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of diluted this compound or control (DMSO for no inhibition, Z-VRPR-FMK for maximal inhibition).
-
Add 10 µL of recombinant MALT1 solution (e.g., 2 nM final concentration) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the MALT1 substrate solution (e.g., 10 µM final concentration).
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the fluorometric MALT1 protease inhibition assay.
Cell-Based Assay: NF-κB Luciferase Reporter Assay
This assay measures the effect of MALT1 inhibition on NF-κB transcriptional activity in a cellular context.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Plasmids expressing CARMA1, BCL10, and MALT1
-
Transfection reagent
-
Complete cell culture medium (DMEM with 10% FBS)
-
Test compound (this compound)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter, the Renilla luciferase control plasmid, and the expression plasmids for CARMA1, BCL10, and MALT1.
-
Plate the transfected cells into a 96-well white-walled assay plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO control for 6-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the percent inhibition of NF-κB activity for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Cell-Based Assay: Inhibition of IL-10 Secretion in OCI-Ly10 Cells
This assay assesses the functional consequence of MALT1 inhibition on the production of a key cytokine in a relevant lymphoma cell line.
Materials:
-
OCI-Ly10 human B-cell lymphoma cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 20% fetal bovine serum)
-
Test compound (this compound)
-
Human IL-10 ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed OCI-Ly10 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the diluted inhibitor to the cells to achieve the final desired concentrations. Include a DMSO vehicle control.
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of IL-10 in the supernatants using a human IL-10 ELISA kit, following the manufacturer's protocol.
-
Calculate the percent inhibition of IL-10 secretion for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a potent inhibitor of the MALT1 paracaspase, demonstrating significant activity in both biochemical and cell-based assays. Its ability to interfere with the MALT1-driven NF-κB signaling pathway highlights its potential as a therapeutic agent for the treatment of certain cancers and autoimmune disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel MALT1 inhibitors. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
The Impact of Malt1-IN-11 on Cytokine Production in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical regulator of immune responses, acting as both a scaffold protein and a paracaspase. Its proteolytic activity is intricately linked to the activation of key signaling pathways, such as NF-κB, which governs the production of a wide array of cytokines. Dysregulation of MALT1 activity is implicated in various inflammatory and autoimmune diseases, as well as in certain types of lymphomas. Consequently, MALT1 has become an attractive therapeutic target. Malt1-IN-11 is a potent and specific inhibitor of MALT1 protease activity, with an IC50 of less than 10 nM. This technical guide provides an in-depth analysis of the effects of this compound and other MALT1 inhibitors on cytokine production in various immune cell populations.
MALT1 Signaling and Cytokine Regulation
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is formed downstream of antigen receptor signaling in T and B lymphocytes.[1][2] Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, the CBM complex assembles and recruits downstream signaling molecules, including TRAF6, leading to the activation of the IκB kinase (IKK) complex and subsequent activation of the NF-κB transcription factor.[3][4] NF-κB then translocates to the nucleus and initiates the transcription of genes encoding various pro-inflammatory cytokines, such as IL-2, TNF-α, and others.[2][4] In macrophages, MALT1 is involved in signaling pathways downstream of Toll-like receptors (TLRs) and C-type lectin receptors (CLRs), contributing to the production of inflammatory cytokines like IL-1β.[3][5]
The protease activity of MALT1 is crucial for amplifying and sustaining NF-κB signaling through the cleavage of several substrates, including A20, BCL10, and RelB.[6] By inhibiting this proteolytic activity, this compound effectively dampens the inflammatory cascade orchestrated by these signaling pathways.
dot
Caption: MALT1 Signaling Pathway in T and B Lymphocytes.
Effect of MALT1 Inhibition on Cytokine Production in T Cells
Inhibition of MALT1 protease activity has a profound impact on cytokine production by T lymphocytes. Studies using allosteric MALT1 inhibitors have demonstrated a dose-dependent suppression of pro-inflammatory cytokines from activated human T cells.[7]
| Cytokine | Cell Type | Stimulation | MALT1 Inhibitor | IC50 (µM) | Reference |
| IFNγ | Human CD45RO+ Memory T cells | α-CD3/CD28/CD2 | Allosteric MALT1i | ~0.1 | [7] |
| IL-2 | Human CD45RO+ Memory T cells | α-CD3/CD28/CD2 | Allosteric MALT1i | ~0.03 | [7] |
| TNFα | Human CD45RO+ Memory T cells | α-CD3/CD28/CD2 | Allosteric MALT1i | ~0.1 | [7] |
| IL-17A | Human CD45RO+ Memory T cells | α-CD3/CD28/CD2 | Allosteric MALT1i | ~0.1 | [7] |
Table 1: Quantitative Inhibition of Cytokine Production in T Cells by a MALT1 Inhibitor.
Regulatory T Cells (Tregs)
MALT1 plays a complex role in the function of regulatory T cells (Tregs). While MALT1 inhibition can lead to a reduction in Treg numbers, it does not appear to impair their suppressive function in vitro.[7] In fact, at higher concentrations, a MALT1 inhibitor was observed to increase the apparent suppressive capacity of Tregs, likely due to its direct effect on responder T-cell proliferation.[7]
Effect of MALT1 Inhibition on Cytokine Production in B Cells
MALT1 is also a critical mediator of B-cell receptor (BCR) signaling and is essential for the survival and proliferation of certain B-cell lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[8][9] Inhibition of MALT1 protease activity in these cells leads to a reduction in the secretion of key cytokines that promote malignant cell growth in an autocrine manner.[9]
| Cytokine | Cell Line | MALT1 Inhibitor | Effect | Reference |
| IL-6 | OCI-Ly3 (ABC-DLBCL) | zVRPR-fmk | Substantial Reduction | [9] |
| IL-10 | OCI-Ly3 (ABC-DLBCL) | zVRPR-fmk | Substantial Reduction | [9] |
| IL-6 | TMD8 (ABC-DLBCL) | M1i-124 | Dose-dependent reduction | [10] |
| IL-10 | TMD8 (ABC-DLBCL) | M1i-124 | Dose-dependent reduction | [10] |
Table 2: Effect of MALT1 Inhibition on Cytokine Production in B-Cell Lymphoma Lines. Note: The data presented is for the MALT1 inhibitor zVRPR-fmk and M1i-124, not this compound. The effects of this compound on primary B cell cytokine production require further investigation.
Effect of MALT1 Inhibition on Cytokine Production in Macrophages
In macrophages, MALT1 is involved in signaling pathways downstream of pattern recognition receptors, such as Toll-like receptor 4 (TLR4) and Dectin-1.[3] MALT1's role in macrophage cytokine production appears to be context-dependent. While MALT1 deficiency can lead to increased IL-1β production in response to TLR4 or Dectin-1 ligation, the inhibition of its proteolytic activity has been shown to block IL-1β production.[3]
| Cytokine | Cell Type | Stimulation | MALT1 Inhibitor | Effect | Reference |
| IL-1β | Murine Macrophages | TLR4 or Dectin-1 ligation | Protease inhibitor | Blocked production | [3] |
| TNF-α | Human Monocyte-derived Macrophages | Not specified | Allosteric MALT1i | Suppressed production | [7] |
| IL-1β | THP-1 cells | LPS + ATP | MI-2 | Dose-dependent inhibition | [7] |
| IL-18 | THP-1 cells | LPS + ATP | MI-2 | Dose-dependent inhibition | [7] |
Table 3: Effect of MALT1 Inhibition on Cytokine Production in Macrophages. Note: The data for TNF-α is from an unspecified allosteric MALT1 inhibitor, and for IL-1β and IL-18 is from the inhibitor MI-2. Further studies are needed to quantify the specific effects of this compound.
Experimental Protocols
In Vitro T Cell Activation and Cytokine Measurement
dot
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Malt1 blocks IL-1β production by macrophages in vitro and limits dextran sodium sulfate-induced intestinal inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myeloid Innate Signaling Pathway Regulation by MALT1 Paracaspase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Development of Malt1-IN-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of Malt1-IN-11, a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key regulator of NF-κB signaling and a validated therapeutic target for certain B-cell malignancies and autoimmune disorders. This compound, identified as "Example 151" in patent WO2022164789A1, represents a significant advancement in the pursuit of targeted therapies against MALT1-driven diseases.[1]
Introduction to MALT1 as a Therapeutic Target
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a dual-function protein acting as both a scaffold and a cysteine protease. It is a crucial component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for NF-κB activation downstream of antigen receptors (BCR and TCR) and other signaling pathways.[1][2] In normal lymphocytes, MALT1 activation is tightly regulated. However, in certain cancers, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), constitutive activation of the BCR signaling pathway leads to chronic MALT1 activity, promoting cell survival and proliferation.[2]
The proteolytic activity of MALT1 is directed towards several substrates that regulate NF-κB signaling, including A20, BCL10, CYLD, and RelB.[1] By cleaving and inactivating negative regulators of NF-κB, MALT1 amplifies and sustains pro-survival signaling. Therefore, inhibiting the protease activity of MALT1 presents a compelling therapeutic strategy to selectively target cancer cells dependent on this pathway. Several MALT1 inhibitors have been developed, with some progressing to clinical trials.[3]
Discovery of this compound
This compound was discovered by Schrödinger, Inc. as part of a program to identify novel, potent, and drug-like MALT1 inhibitors. The discovery process leveraged a proprietary computational platform, including free energy perturbation (FEP+) technology, to perform large-scale virtual screening and optimization of chemical series.[4] This approach enabled the rapid identification and prioritization of compounds with high predicted affinity and selectivity for the allosteric binding site of MALT1, located at the interface of the caspase-like and Ig3 domains.[3][4] This allosteric inhibition is a preferred mode of action for targeting MALT1, as it can offer greater selectivity over other proteases.[3] this compound emerged from the optimization of a tricyclic compound series.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Potency of this compound
| Assay Type | Description | IC50 | Cell Line | Reference |
| MALT1 Protease Inhibition | Biochemical assay measuring direct inhibition of MALT1 enzymatic activity. | < 10 nM | - | [1] |
| IL-10 Secretion Inhibition | Cellular assay measuring the inhibition of IL-10 secretion, a downstream effect of MALT1 activity. | 10-100 nM | OCI-LY10 | [1] |
Table 2: Anti-proliferative Activity of Related Schrödinger MALT1 Inhibitor (SGR-1505)
| Cell Line | Subtype | IC50 | Reference |
| OCI-LY3 | ABC-DLBCL | 22-71 nM | [5] |
| TMD8 | ABC-DLBCL | 22-71 nM | [5] |
| HBL-1 | ABC-DLBCL | 22-71 nM | [5] |
| OCI-LY10 | ABC-DLBCL | 22-71 nM | [5] |
Table 3: In Vivo Efficacy of a Representative Schrödinger MALT1 Inhibitor in a CDX Model
| Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| HBL-1 Xenograft | MALT1 Inhibitor | 55.9% | [6] |
| TMD8 Xenograft | MALT1 Inhibitor | 69.9% | [6] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is described in patent WO2022164789A1 as "Example 151". While the full, step-by-step protocol is detailed within the patent, a general overview of the synthetic strategy for this class of tricyclic compounds involves a multi-step sequence. Key steps typically include the formation of the core tricyclic scaffold, followed by the introduction of the substituted oxadiazole and benzamide moieties through a series of coupling and cyclization reactions. The final compound is purified by chromatography. For the exact reagents, reaction conditions, and purification methods, please refer to the detailed experimental section for Example 151 in the specified patent document.
MALT1 Biochemical Assay (Fluorogenic)
This assay measures the direct inhibition of MALT1 protease activity.
-
Principle: A recombinant MALT1 enzyme cleaves a fluorogenic peptide substrate, releasing a fluorescent signal. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence.
-
Materials:
-
Recombinant human MALT1 (catalytic domain or full-length).
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 7.4).
-
This compound and control compounds.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the MALT1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) using an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cellular MALT1 Activity Assay (CYLD Cleavage)
This assay assesses the ability of an inhibitor to block MALT1 activity within a cellular context.
-
Principle: In ABC-DLBCL cell lines with constitutive MALT1 activity, the MALT1 substrate CYLD is endogenously cleaved. Treatment with a MALT1 inhibitor prevents this cleavage, leading to an accumulation of full-length CYLD and a reduction in the cleaved fragment, which can be detected by Western blot.
-
Materials:
-
ABC-DLBCL cell line (e.g., OCI-LY10, HBL-1).
-
Cell culture medium and supplements.
-
This compound and control compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against CYLD.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Western blot equipment.
-
-
Procedure:
-
Seed the ABC-DLBCL cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 6-24 hours).
-
Harvest the cells and prepare cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against CYLD.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for full-length and cleaved CYLD to determine the extent of inhibition.
-
IL-10 Secretion Assay
This assay measures the inhibition of the secretion of the cytokine IL-10, a downstream consequence of NF-κB activation.
-
Principle: ABC-DLBCL cells often secrete IL-10. Inhibition of MALT1 and subsequent NF-κB signaling leads to a decrease in IL-10 production and secretion. The amount of secreted IL-10 in the cell culture supernatant can be quantified using an ELISA kit.
-
Materials:
-
OCI-LY10 cell line.
-
Cell culture medium and supplements.
-
This compound and control compounds.
-
Human IL-10 ELISA kit.
-
Microplate reader.
-
-
Procedure:
-
Seed OCI-LY10 cells in a multi-well plate.
-
Treat the cells with a range of concentrations of this compound or vehicle control for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the IL-10 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant and standards to a plate pre-coated with an anti-IL-10 antibody.
-
Incubating to allow IL-10 to bind.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of IL-10 in each sample from the standard curve.
-
Determine the IC50 value for the inhibition of IL-10 secretion.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving MALT1 and a general workflow for the initial characterization of a MALT1 inhibitor.
Caption: MALT1 signaling pathway in B-cells.
Caption: Experimental workflow for MALT1 inhibitor characterization.
Conclusion
This compound is a potent and selective MALT1 protease inhibitor discovered through advanced computational methods. The available data indicates its strong potential for the treatment of MALT1-dependent malignancies, such as ABC-DLBCL. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic utility. This technical guide provides a foundational understanding of the discovery, characterization, and mechanism of action of this compound for the scientific community.
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. schrodinger.com [schrodinger.com]
- 5. Schroedinger’s MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
- 6. Discovery of potent MALT1 inhibitors with synergetic antitumor effects in models of B-cell lymphoma | BioWorld [bioworld.com]
The Double-Edged Sword: MALT1 Protease Activity in Autoimmune Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a multifaceted intracellular signaling protein pivotal to both innate and adaptive immunity.[1][2] Structurally, it is a paracaspase, a cysteine protease with caspase-like domains but distinct substrate specificity, cleaving substrates after an arginine residue.[3][4] MALT1 operates through two primary mechanisms: as a scaffold protein and as a protease.[1][2] Its scaffolding function is crucial for the assembly of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for activating nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways upon antigen receptor stimulation in lymphocytes.[5][6]
However, it is the proteolytic activity of MALT1 that has garnered significant attention in the context of autoimmune diseases. This enzymatic function fine-tunes immune responses by cleaving and thereby modulating the function of several key regulatory proteins.[7] Dysregulation of MALT1 protease activity has been increasingly implicated in the pathogenesis of various autoimmune and inflammatory disorders, making it a compelling therapeutic target.[8][9] This technical guide provides a comprehensive overview of the role of MALT1 protease activity in autoimmune diseases, detailing its signaling pathways, impact on various autoimmune conditions, and methodologies for its study.
MALT1 Signaling Pathways and Proteolytic Substrates
Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, a signaling cascade leads to the formation of the CBM complex.[5][10] This complex serves as a platform for the recruitment and activation of downstream signaling molecules. The proximity of MALT1 molecules within this complex facilitates their dimerization and activation of proteolytic activity.[6] Activated MALT1 then cleaves a range of substrates, influencing cellular processes from NF-κB activation and T-cell adhesion to mRNA stability.
Key substrates of MALT1 protease and their functions include:
-
A20 (TNFAIP3): A ubiquitin-editing enzyme that acts as a negative regulator of NF-κB signaling. MALT1-mediated cleavage of A20 removes its inhibitory function, thus amplifying NF-κB activation.[11]
-
BCL10 (B-cell lymphoma/leukemia 10): A central component of the CBM complex. Cleavage of BCL10 by MALT1 is suggested to be involved in T-cell adhesion.[3][12]
-
CYLD (Cylindromatosis): A deubiquitinating enzyme that negatively regulates NF-κB and JNK signaling. Its cleavage by MALT1 promotes these signaling pathways.[11]
-
HOIL-1 (heme-oxidized IRP2 ubiquitin ligase 1): A component of the linear ubiquitin chain assembly complex (LUBAC), which is involved in NF-κB activation. MALT1-mediated cleavage of HOIL-1 modulates LUBAC activity.[3][4]
-
RelB: An NF-κB family member. MALT1-mediated cleavage of RelB is thought to fine-tune non-canonical NF-κB signaling.[13]
-
Regnase-1 and Roquin-1/2: RNA-binding proteins that promote the degradation of mRNAs encoding inflammatory cytokines. Their cleavage by MALT1 stabilizes these cytokine transcripts, leading to a more robust inflammatory response.[1][3]
The intricate interplay of these cleavage events highlights the critical role of MALT1 protease activity in modulating the intensity and duration of the immune response.
Role of MALT1 Protease Activity in Specific Autoimmune Diseases
Elevated MALT1 expression and activity have been observed in several autoimmune diseases, suggesting a direct contribution to their pathology.
Rheumatoid Arthritis (RA)
In RA, an autoimmune condition characterized by chronic inflammation of the joints, MALT1 expression is significantly elevated in the peripheral blood mononuclear cells (PBMCs) of patients compared to healthy controls and individuals with osteoarthritis.[7][13] This increased MALT1 expression correlates positively with disease activity scores (DAS28), as well as levels of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).[13] Furthermore, MALT1 is linked to the differentiation of pathogenic Th1 and Th17 cells, which are key drivers of RA pathology.[7]
Inflammatory Bowel Disease (IBD)
Psoriasis
Psoriasis is a chronic inflammatory skin disease. Studies have shown that MALT1 expression is increased in the PBMCs of psoriasis patients and is associated with the Psoriasis Area and Severity Index (PASI) score.[17][18] Genetic studies have linked gain-of-function mutations in CARD14, an upstream activator of the CBM complex, to psoriasis.[8] Mouse models have demonstrated that CARD14-induced psoriasis-like skin inflammation is dependent on MALT1 activity, and can be ameliorated by MALT1 inhibitors.[1][19]
Multiple Sclerosis (MS)
MS is a demyelinating autoimmune disease of the central nervous system. While direct quantitative data from MS patients is less prevalent in the initial search, preclinical models provide strong evidence for MALT1's role. In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, pharmacological inhibition of MALT1 protease activity has been shown to attenuate disease severity, both prophylactically and after disease onset.[3][20]
Table 1: Quantitative Data on MALT1 Expression in Autoimmune Diseases
| Autoimmune Disease | Sample Type | Observation | Reference(s) |
| Rheumatoid Arthritis | PBMCs | Elevated expression in RA patients vs. healthy controls and osteoarthritis patients. Correlates with DAS28, CRP, and ESR. | [13],[7] |
| Inflammatory Bowel Disease (CD & UC) | Blood, Colon Biopsies | Increased expression in active IBD vs. remission and healthy controls. Correlates with disease activity scores and inflammatory markers. | [14],[16],[15] |
| Psoriasis | PBMCs | Increased expression in psoriasis patients vs. controls. Correlates with PASI score. | [17],[18] |
Therapeutic Targeting of MALT1 Protease Activity
The central role of MALT1 protease activity in amplifying inflammatory signals has made it an attractive target for therapeutic intervention in autoimmune diseases. Several small molecule inhibitors of MALT1 have been developed and tested in preclinical models.
Table 2: Preclinical Efficacy of MALT1 Inhibitors in Autoimmune Disease Models
| MALT1 Inhibitor | Animal Model | Key Findings | Impact on Tregs | Reference(s) |
| Mepazine | Experimental Autoimmune Encephalomyelitis (EAE) | Attenuated disease severity both prophylactically and therapeutically. | Did not affect Treg development. | [20], |
| MI-2, Mepazine | DSS-induced Colitis | Dose-dependently attenuated colitis symptoms, reduced pro-inflammatory cytokines. | Not explicitly detailed. | [5],[2] |
| Allosteric MALT1 inhibitor | Collagen-Induced Arthritis (CIA) in rats | Reduced disease severity and synovial cytokine production. | Reduction in splenic Tregs was less pronounced in the context of inflammation. | [11],[6] |
| MLT-827 | CARD14-mutant mouse model of Psoriasis | Strongly reduced psoriatic skin disease. | Not explicitly detailed. | [19] |
| Compound 37 | Imiquimod-induced Psoriasis mouse model | Showed anti-psoriatic activity after oral administration. | Not explicitly detailed. |
A significant consideration in targeting MALT1 is its role in the development and function of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. Complete genetic inactivation of MALT1 can impair Treg function and lead to autoimmunity.[11] However, studies with pharmacological inhibitors suggest that it may be possible to uncouple the anti-inflammatory effects from detrimental impacts on Tregs, potentially through specific dosing strategies or by using allosteric inhibitors.[6][11] For instance, in a rat model of collagen-induced arthritis, lower concentrations of a MALT1 inhibitor were sufficient to reduce disease severity without significantly impacting Treg numbers.[11]
Experimental Protocols
Measurement of Endogenous MALT1 Protease Activity
This protocol describes a fluorogenic cleavage assay to measure the activity of endogenous MALT1 from cell lysates.
1. Cell Stimulation and Lysis:
-
Culture cells of interest (e.g., Jurkat T-cells, PBMCs) at a density of 2.5 x 10^6 cells per reaction.
-
To activate MALT1, stimulate cells with PMA (200 ng/ml) and Ionomycin (300 ng/ml) or with anti-CD3/anti-CD28 antibodies (1 µg/ml each) for 30 minutes.
-
As a negative control, pre-treat cells with a MALT1 inhibitor (e.g., 50 µM Z-VRPR-FMK or 10 µM mepazine) for 3-6 hours prior to stimulation.
-
Pellet the cells and lyse them in 500 µl of cellular lysis buffer on a rotator for 20 minutes at 4°C.
-
Centrifuge the lysates for 10 minutes at 21,000 x g to remove cell debris.
2. Immunoprecipitation of MALT1:
-
Incubate the cleared lysate with 700 ng of MALT1 antibody overnight at 4°C on a rotary mixer.
-
Add 15 µl of pre-washed Protein-G sepharose beads and incubate for 60 minutes at 4°C on a rotary mixer.
-
Pellet the beads and wash three times with PBS.
-
After the final wash, remove all PBS and add 45 µl of cleavage buffer to the beads.
3. Fluorogenic Cleavage Assay:
-
Resuspend the beads carefully and transfer 49 µl of the suspension to a well of a 384-well assay plate.
-
Add 1 µl of the fluorogenic substrate Ac-LRSR-AMC to a final concentration of 20 µM.
-
Place the plate in a plate reader, shake for 10 seconds, and incubate for 30 minutes at 30°C.
-
Measure the release of AMC fluorescence at 360 nm excitation and 460 nm emission over a time course of 90 minutes.
Western Blotting for MALT1 Substrate Cleavage
This method is used to assess MALT1 activity within cells by detecting the cleavage of its known substrates.
1. Sample Preparation:
-
Treat and lyse cells as described in the activity assay protocol.
-
Determine the protein concentration of the cleared lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., anti-CYLD, anti-BCL10) overnight at 4°C. The antibody should be able to detect both the full-length and the cleaved forms of the substrate.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The appearance of a smaller band corresponding to the cleaved substrate indicates MALT1 activity.
Logical Relationships and Conclusion
The evidence strongly supports a model where hyperactivation of MALT1 protease activity is a key driver in the pathogenesis of several autoimmune diseases. This overactivity leads to the excessive cleavage of negative regulators of inflammation and the stabilization of pro-inflammatory transcripts, culminating in a sustained and damaging immune response.
References
- 1. embopress.org [embopress.org]
- 2. MALT1 inhibitors prevent the development of DSS-induced experimental colitis in mice via inhibiting NF-κB and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner [frontiersin.org]
- 5. MALT1 inhibitors prevent the development of DSS-induced experimental colitis in mice via inhibiting NF-κB and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. MALT1 targeting suppresses CARD14-induced psoriatic dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Discovery of orally bioavailable inhibitors of MALT1 with in vivo activity for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MALT1 regulates Th2 and Th17 differentiation via NF-κB and JNK pathways, as well as correlates with disease activity and treatment outcome in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MALT1 reflects inflammatory cytokines, disease activity, and its chronological change could estimate treatment response to infliximab in Crohn's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Potential role of MALT1 as a candidate biomarker of disease surveillance and treatment response prediction in inflammatory bowel disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blood MALT1 expression could help predict treatment outcomes in psoriasis patients, especially in those receiving biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blood MALT1 expression could help predict treatment outcomes in psoriasis patients, especially in those receiving biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MALT1 targeting suppresses CARD14‐induced psoriatic dermatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Malt1-IN-11 Cell-Based Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of immune signaling pathways.[1][2] MALT1 functions as a paracaspase, a cysteine protease, and plays a crucial role in the activation of the transcription factor NF-κB.[2][3][4] It is a central component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for T-cell and B-cell receptor signaling.[1][5] MALT1 possesses both scaffolding and proteolytic functions that are critical for lymphocyte activation, proliferation, and survival.[1][6] Dysregulation of MALT1 activity has been implicated in various diseases, including certain types of lymphomas and autoimmune disorders, making it an attractive therapeutic target.[2][5]
Malt1-IN-11 is a potent inhibitor of MALT1 protease activity. This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and similar compounds in a cellular context.
MALT1 Signaling Pathway
The MALT1 signaling cascade is initiated by upstream receptor engagement, leading to the formation of the CBM complex. This complex recruits and activates downstream signaling molecules, ultimately resulting in the activation of NF-κB and other inflammatory pathways. MALT1's proteolytic activity is directed at several substrates, including CYLD, A20, and RelB, which are negative regulators of the NF-κB pathway.[7][8] Cleavage of these substrates by MALT1 enhances and sustains NF-κB activation.
Caption: MALT1 signaling pathway leading to NF-κB activation.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.
| Parameter | Cell Line | Value | Reference |
| MALT1 Protease Inhibition (IC50) | - | < 10 nM | [1] |
| IL-10 Secretion Inhibition (IC50) | OCI-LY10 | 10-100 nM | [1] |
| NF-κB Transcriptional Activity (IC50) | HEK-293 (MALT1 expressing) | 2.8 nM | [9] |
| Antiproliferative Activity (GI50) | OCI-Ly3 | 18 nM (96h) | [9] |
Experimental Protocol: NF-κB Reporter Assay
This protocol describes a cell-based assay to measure the inhibition of MALT1-induced NF-κB activation using a luciferase reporter system.
Materials
-
HEK293T cells stably expressing an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Methods
-
Cell Culture and Seeding:
-
Maintain HEK293T NF-κB luciferase reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the culture medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a stimulation solution of PMA (50 ng/mL) and Ionomycin (1 µM) in culture medium.
-
Add 20 µL of the stimulation solution to each well, except for the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.[2][3]
-
Remove the culture medium from the wells and add 100 µL of luciferase assay reagent to each well.[6]
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a plate-reading luminometer.[2][6]
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by setting the stimulated control (PMA/Ionomycin + vehicle) as 100% activation and the unstimulated control as 0% activation.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Experimental Workflow
The following diagram illustrates the workflow for the this compound cell-based NF-κB reporter assay.
Caption: Workflow for the MALT1 inhibitor cell-based assay.
Alternative Protocol: MALT1 Substrate Cleavage Assay
An alternative or complementary assay involves directly measuring the cleavage of a known MALT1 substrate, such as CYLD, by Western blotting.[10][11]
Methods
-
Cell Culture and Treatment:
-
Use a relevant cell line that expresses endogenous MALT1 and its substrates, such as the activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell line OCI-Ly10.
-
Seed cells and treat with a dilution series of this compound as described above.
-
Stimulate the cells to activate MALT1 (e.g., with PMA/Ionomycin or anti-IgM).
-
-
Protein Extraction:
-
After the desired incubation time, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the MALT1 substrate (e.g., anti-CYLD). The antibody should be able to detect both the full-length and the cleaved forms of the protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the full-length and cleaved forms of the substrate.
-
Calculate the ratio of cleaved to full-length substrate for each treatment condition.
-
Determine the concentration of this compound that inhibits substrate cleavage.
-
The provided protocols offer robust methods for evaluating the cellular activity of MALT1 inhibitors like this compound. The NF-κB reporter assay provides a high-throughput-compatible method for assessing the downstream functional consequences of MALT1 inhibition, while the substrate cleavage assay offers a more direct measure of the inhibitor's effect on MALT1's enzymatic activity within the cell. These assays are valuable tools for the characterization and development of novel MALT1-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. NF-κB reporter assay [bio-protocol.org]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | MALT1 substrate cleavage: what is it good for? [frontiersin.org]
- 9. New MALT1 inhibitors disclosed in Janssen patent | BioWorld [bioworld.com]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
Application Notes and Protocols for Malt1-IN-11 in In Vitro Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malt1-IN-11 is a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a pivotal role in the activation of the NF-κB pathway downstream of antigen receptors and other stimuli.[1][2][3][4] In various hematological malignancies, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), and some solid tumors, MALT1 is constitutively active, driving cancer cell survival, proliferation, and metastasis.[5] this compound, and its close analog MI-2, offer a targeted therapeutic strategy by inhibiting the proteolytic activity of MALT1, thereby suppressing the oncogenic NF-κB signaling.[6][7][8][9][10]
These application notes provide detailed protocols for the in vitro use of this compound in cancer research, focusing on key assays to characterize its anti-cancer effects.
Compound Information: this compound / MI-2
| Property | Value | Reference |
| Compound Name | This compound (also known as MI-2) | [6][7][8][9][10] |
| CAS Number | 1047953-91-2 (for MI-2) | [6][7][8] |
| Molecular Formula | C19H17Cl3N4O3 | [8] |
| Molecular Weight | 455.72 g/mol | [8] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). | |
| Storage | Store as a solid at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year. | [7][10] |
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway, which is a key target for cancer therapy.
Caption: MALT1 signaling pathway leading to NF-κB activation.
Quantitative Data: In Vitro Activity of this compound (MI-2)
The following table summarizes the reported in vitro activity of this compound (MI-2) against various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) | Reference |
| HBL-1 | ABC-DLBCL | Growth Inhibition | 0.2 | [7][10] |
| TMD8 | ABC-DLBCL | Growth Inhibition | 0.5 | [7][10] |
| OCI-Ly3 | ABC-DLBCL | Growth Inhibition | 0.4 | [7][10] |
| OCI-Ly10 | ABC-DLBCL | Growth Inhibition | 0.4 | [7][10] |
| U2932 | ABC-DLBCL (MALT1-independent) | Growth Inhibition | Resistant | [7] |
| HLY-1 | ABC-DLBCL (MALT1-independent) | Growth Inhibition | Resistant | [7] |
| Recombinant MALT1 | N/A | Enzymatic Assay | 5.84 (IC50) | [7][8][9][10] |
Experimental Protocols
MALT1 Enzymatic Activity Assay (Fluorogenic)
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant MALT1.
Caption: Workflow for MALT1 enzymatic activity assay.
Materials:
-
Recombinant full-length wild-type MALT1
-
This compound
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.005% Tween-20)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range (e.g., 0.1 µM to 100 µM).
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant MALT1 solution (final concentration ~1-5 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (final concentration ~10-20 µM).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 465 nm over a time course (e.g., every 5 minutes for 60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability / Proliferation Assay
This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Caption: Workflow for cell viability/proliferation assay.
Materials:
-
Cancer cell lines (e.g., HBL-1, TMD8, OCI-Ly3 for MALT1-dependent; OCI-Ly1 for MALT1-independent control)
-
Complete cell culture medium
-
This compound
-
96-well clear or white-walled cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or XTT)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere and resume growth for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control to determine the percent viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound in cancer cells using flow cytometry.
References
- 1. MALT1 - Wikipedia [en.wikipedia.org]
- 2. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. MI 2 (MALT1 inhibitor) | AxisPharm [axispharm.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. MI 2 (MALT1 inhibitor) | Other Proteases | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Monitoring MALT1 Substrate Cleavage Inhibition by Malt1-IN-11 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of signaling pathways that are crucial for the activation and proliferation of lymphocytes.[1] MALT1 possesses both scaffolding functions and proteolytic activity, the latter conferred by its paracaspase domain. Upon cellular activation, MALT1 is recruited into the CARD11-BCL10-MALT1 (CBM) signalosome complex, leading to its activation.[2] Activated MALT1 cleaves several substrates, including RelB, BCL10, CYLD, and A20, thereby modulating NF-κB and JNK signaling pathways. Dysregulation of MALT1 activity has been implicated in certain types of lymphomas and autoimmune diseases, making it an attractive therapeutic target.
Malt1-IN-11 is a potent and selective small molecule inhibitor of the MALT1 paracaspase activity. This application note provides a detailed protocol for a western blot-based assay to monitor the inhibition of MALT1-mediated substrate cleavage in cells treated with this compound. This method is essential for characterizing the cellular potency and mechanism of action of MALT1 inhibitors.
MALT1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of MALT1 in the CBM signaling complex and the inhibitory action of this compound on its proteolytic activity.
Caption: MALT1 signaling pathway and inhibition by this compound.
Data Presentation
The inhibitory effect of this compound on the cleavage of various MALT1 substrates can be quantified by densitometry analysis of western blots. The following table provides a template for summarizing such quantitative data.
| Substrate | Treatment | Full-Length Substrate (Normalized Intensity) | Cleaved Substrate (Normalized Intensity) | % Inhibition of Cleavage |
| RelB | Vehicle (DMSO) | 1.0 | 1.0 | 0% |
| This compound (1 µM) | 1.8 | 0.2 | 80% | |
| This compound (5 µM) | 2.5 | 0.05 | 95% | |
| This compound (10 µM) | 2.8 | <0.01 | >99% | |
| CYLD | Vehicle (DMSO) | 1.0 | 1.0 | 0% |
| This compound (1 µM) | 1.5 | 0.3 | 70% | |
| This compound (5 µM) | 2.1 | 0.1 | 90% | |
| This compound (10 µM) | 2.4 | <0.05 | >95% | |
| BCL10 | Vehicle (DMSO) | 1.0 | 1.0 | 0% |
| This compound (1 µM) | 1.9 | 0.15 | 85% | |
| This compound (5 µM) | 2.7 | 0.08 | 92% | |
| This compound (10 µM) | 3.0 | <0.05 | >95% |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions and cell line used.
Experimental Protocol: Western Blot for MALT1 Substrate Cleavage
This protocol describes the steps to assess the inhibitory effect of this compound on MALT1-mediated substrate cleavage in a suitable cell line (e.g., Jurkat T-cells or an activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell line with constitutive MALT1 activity).
Experimental Workflow
Caption: Western Blot Workflow for MALT1 Substrate Cleavage Assay.
Materials
-
Cell Line: Jurkat T-cells or a suitable ABC-DLBCL cell line (e.g., OCI-Ly3, HBL-1).
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Stock solution in DMSO.
-
PMA (Phorbol 12-myristate 13-acetate): Stock solution in DMSO.
-
Ionomycin: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-RelB
-
Rabbit anti-CYLD
-
Rabbit anti-BCL10
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System
Procedure
-
Cell Seeding:
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Cell Stimulation (for non-constitutively active cell lines like Jurkat):
-
Following inhibitor pre-treatment, stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 30-60 minutes at 37°C to induce MALT1 activation. For cell lines with constitutive MALT1 activity, this step is not necessary.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions: anti-RelB (1:1000), anti-CYLD (1:1000), anti-BCL10 (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and incubate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis using appropriate software to quantify the band intensities of the full-length and cleaved substrates. Normalize the substrate band intensities to the loading control (β-actin).
-
Conclusion
This application note provides a comprehensive guide for utilizing a western blot-based assay to evaluate the inhibitory effect of this compound on MALT1 substrate cleavage. The provided protocol and data presentation framework will aid researchers in characterizing the cellular activity of MALT1 inhibitors, which is a critical step in the development of novel therapeutics for MALT1-driven diseases. The optimal conditions, including inhibitor concentration and treatment time, may require empirical determination for specific cell lines and experimental setups.
References
Determining the Optimal Concentration of Malt1-IN-11 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Malt1-IN-11, a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease, for use in cell culture experiments. MALT1 is a key regulator of the NF-κB signaling pathway, making it an attractive therapeutic target in various cancers and autoimmune disorders.
Introduction to this compound
This compound is a small molecule inhibitor that targets the proteolytic activity of the MALT1 paracaspase. MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which relays signals from antigen receptors and other stimuli to activate the NF-κB transcription factor.[1] By inhibiting MALT1's protease function, this compound effectively blocks this signaling cascade, leading to reduced cell proliferation and induction of apoptosis in MALT1-dependent cancer cells.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₀H₁₆F₄N₈O |
| Molecular Weight | 460.39 g/mol |
Mechanism of Action and Signaling Pathway
MALT1 functions as a scaffold protein and a cysteine protease. Upon activation of receptors like the B-cell receptor (BCR) or T-cell receptor (TCR), Protein Kinase C (PKC) phosphorylates CARD11 (also known as CARMA1), leading to the recruitment of BCL10 and MALT1 to form the CBM complex. This complex then recruits TRAF6, an E3 ubiquitin ligase, which in turn activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in cell survival, proliferation, and inflammation. This compound directly inhibits the protease activity of MALT1, preventing the cleavage of its substrates and thereby attenuating NF-κB signaling.
Figure 1: Simplified MALT1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. It is important to note that the optimal concentration will vary depending on the cell line, assay type, and experimental conditions.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (MALT1 Protease Activity) | N/A (Biochemical Assay) | < 10 nM | [1] |
| IC₅₀ (IL-10 Secretion) | OCI-Ly10 | 10 - 100 nM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for small molecule inhibitors.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. To prepare a 10 mM stock solution, dissolve 4.60 mg of this compound (MW = 460.39 g/mol ) in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage, protected from light.
Cell Culture
The following are general culture conditions for cell lines relevant to MALT1 inhibition studies.
-
OCI-Ly10: This human diffuse large B-cell lymphoma cell line can be cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS).[2][3]
-
HBL-1: This human AIDS-related non-Hodgkin lymphoma cell line can be cultured in PriGrow V medium with 10% FBS or RPMI-1640 with 10% FBS.[4]
-
TMD8: This human diffuse large B-cell lymphoma cell line is typically grown in RPMI-1640 medium supplemented with 10% FBS.[2]
Maintain all cell lines at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (e.g., MTT or CCK-8)
This protocol is a general guideline to determine the effect of this compound on cell viability and to establish a dose-response curve.
Figure 2: General workflow for a cell viability assay.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (vehicle control)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of MALT1 Substrate Cleavage
This protocol is designed to assess the inhibitory effect of this compound on the proteolytic activity of MALT1 by monitoring the cleavage of its known substrates, such as RelB or CYLD.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MALT1 substrates (e.g., anti-RelB, anti-CYLD) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the MALT1 substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of substrate cleavage inhibition. A decrease in the cleaved fragment and an increase in the full-length protein would indicate effective inhibition.
Cytokine Secretion Assay (ELISA for IL-10)
This protocol is to quantify the effect of this compound on the secretion of IL-10 from OCI-Ly10 cells.
References
Application Notes and Protocols for MALT1 Inhibition in Mouse Models
Note: Publicly available information on a specific MALT1 inhibitor designated "Malt1-IN-11" is not available at this time. The following application notes and protocols are based on data from other well-characterized MALT1 inhibitors, such as MI-2 and MLT-827, to provide a representative guide for researchers.
MALT1 Signaling Pathway
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key protein in the activation of immune cells.[1][2] It functions as both a scaffold protein and a protease. Upon antigen receptor stimulation, MALT1 forms the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for activating the NF-κB signaling pathway.[3][4][5] MALT1's protease activity further modulates this pathway by cleaving and inactivating negative regulators of NF-κB, such as A20.[6][7]
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Paracaspase MALT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application Notes and Protocols: Assessing Malt1-IN-11 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the nuclear factor kappa B (NF-κB) signaling pathway, playing a crucial role in the activation and proliferation of lymphocytes.[1][2] MALT1 functions as both a scaffold protein and a cysteine protease.[3][4] Its protease activity is essential for cleaving and inactivating negative regulators of the NF-κB pathway, such as A20.[5] In certain B-cell lymphomas, like the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation.[6][7] This makes MALT1 a compelling therapeutic target for these malignancies.
Malt1-IN-11 is a small molecule inhibitor designed to target the proteolytic activity of MALT1. By inhibiting MALT1, this compound is expected to suppress the downstream NF-κB signaling, leading to decreased tumor cell proliferation and increased apoptosis.[8][9] Preclinical evaluation of this compound's efficacy in relevant animal models is a critical step in its development as a potential therapeutic agent. Xenograft models, where human cancer cells are implanted into immunodeficient mice, provide a valuable in vivo platform to assess the anti-tumor activity of novel compounds.[10]
These application notes provide a detailed protocol for assessing the efficacy of this compound in a subcutaneous DLBCL xenograft mouse model. The protocol covers tumor model establishment, drug administration, efficacy evaluation, and pharmacodynamic biomarker analysis.
MALT1 Signaling Pathway
Caption: MALT1 signaling pathway in B-cell receptor (BCR) activation leading to NF-κB dependent gene expression.
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy in a xenograft model.
Materials and Methods
Cell Lines and Culture
-
Cell Line: OCI-Ly10 (ABC-DLBCL)
-
Culture Medium: RPMI-1640 supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Animal Models
-
Species: Non-obese diabetic/severe combined immunodeficiency (NOD-SCID) mice.
-
Age: 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) facility with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional guidelines.
This compound Formulation and Administration
-
Formulation: While the optimal formulation should be determined empirically, a common vehicle for similar small molecule inhibitors is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. This compound should be prepared fresh daily.
-
Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) administration. The route should be consistent throughout the study.
-
Dose: Based on preclinical studies of similar MALT1 inhibitors, a starting dose of 25-50 mg/kg administered once or twice daily is recommended. Dose-finding studies are advised to determine the optimal dose.
Experimental Protocols
DLBCL Xenograft Model Establishment
-
Harvest OCI-Ly10 cells during their logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each NOD-SCID mouse.
-
Monitor the mice for tumor growth.
Efficacy Study
-
Once tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (formulation buffer)
-
Group 2: this compound (e.g., 25 mg/kg, daily)
-
-
Administer the assigned treatment daily for a specified period (e.g., 14-21 days).
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.[1] Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²) .[1]
-
Measure the body weight of each mouse twice weekly to monitor for toxicity.
-
Euthanize the mice at the end of the treatment period or if the tumor volume exceeds 2000 mm³ or if there is more than 20% body weight loss.
-
At the time of euthanasia, collect terminal blood samples via cardiac puncture for serum preparation.
-
Excise the tumors, measure their final weight, and divide each tumor into sections for formalin fixation and flash-freezing in liquid nitrogen.
Western Blot Analysis for Cleaved Caspase-3
-
Homogenize a portion of the flash-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate 20-30 µg of protein from each sample on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 (Asp175) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use β-actin as a loading control.
Immunohistochemistry for Phospho-IκBα
-
Fix tumor tissue in 10% neutral buffered formalin for 24 hours and then embed in paraffin.
-
Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal using a DAB substrate and counterstain with hematoxylin.
-
Dehydrate the sections, clear with xylene, and mount with a coverslip.
-
Analyze the slides under a microscope to assess the levels and localization of p-IκBα.
ELISA for Serum IL-10
-
Prepare serum from the collected blood samples by centrifugation.
-
Quantify the concentration of human IL-10 in the mouse serum using a commercially available ELISA kit, following the manufacturer's instructions. A reduction in serum IL-10 can serve as a pharmacodynamic biomarker of MALT1 inhibition.[7]
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (End of Study) | Percent Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 152 ± 15 | 1850 ± 250 | - | - |
| This compound | 148 ± 14 | 450 ± 95 | 75.7 | <0.001 |
Table 2: Body Weight Change
| Treatment Group | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (End of Study) | Percent Body Weight Change (%) |
| Vehicle Control | 22.5 ± 0.5 | 21.8 ± 0.6 | -3.1 |
| This compound | 22.3 ± 0.4 | 22.1 ± 0.5 | -0.9 |
Table 3: Pharmacodynamic Biomarker Analysis
| Treatment Group | Relative Cleaved Caspase-3 Expression (Fold Change vs. Vehicle) | Mean p-IκBα Staining Intensity (Arbitrary Units) | Mean Serum IL-10 (pg/mL) ± SEM |
| Vehicle Control | 1.0 | 2.5 ± 0.3 | 150 ± 25 |
| This compound | 3.2 | 0.8 ± 0.2 | 45 ± 10 |
Summary
This protocol provides a comprehensive framework for the preclinical evaluation of this compound in a DLBCL xenograft model. The described experiments will allow for the assessment of the compound's anti-tumor efficacy, tolerability, and its on-target effects on the NF-κB signaling pathway. The quantitative data generated from these studies will be crucial for making informed decisions regarding the further development of this compound as a potential therapeutic agent for B-cell malignancies. It is important to note that optimization of the this compound dose and administration schedule may be necessary to achieve maximal efficacy.
References
- 1. The Paracaspase MALT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]
- 9. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Application Note: Malt1-IN-11 Immunoprecipitation Protocol for Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key protein in the regulation of immune responses.[1][2] Functioning as a paracaspase, MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a pivotal role in NF-κB signaling pathways initiated by antigen receptor stimulation in lymphocytes.[3][4][5][6][7] Dysregulation of MALT1 activity has been implicated in various lymphomas and autoimmune diseases, making it a compelling therapeutic target.[1][2][8]
Malt1-IN-11 is a potent and covalent inhibitor of the MALT1 protease.[9] Determining the extent to which a drug candidate engages its intended target within a cell is a critical step in drug development. This application note provides a detailed immunoprecipitation (IP) protocol to assess the target engagement of this compound. The protocol is designed to enable researchers to specifically pull down the MALT1 protein and, through subsequent analysis like Western blotting, quantify the degree of covalent modification by this compound. This is often assessed by observing the inhibition of MALT1's proteolytic activity on its substrates, such as RelB.[10][11]
Signaling Pathway
The diagram below illustrates the central role of MALT1 in the NF-κB signaling pathway. Upon T-cell or B-cell receptor stimulation, Protein Kinase C (PKC) activation leads to the formation of the CBM complex (CARD11/BCL10/MALT1).[3][4][5] This complex recruits TRAF6, an E3 ubiquitin ligase, which in turn activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases the NF-κB transcription factors (p65/p50) to translocate to the nucleus and activate gene expression. MALT1's protease activity further modulates this pathway by cleaving and inactivating negative regulators like A20 and RelB.[10][11]
References
- 1. scbt.com [scbt.com]
- 2. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes | Springer Nature Experiments [experiments.springernature.com]
- 3. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. MALT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. MALT1 Antibody (#2494) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. embopress.org [embopress.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Measuring the Activity of Malt1-IN-11 with a GloSensor™ Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a critical role in the activation of NF-κB signaling downstream of antigen and other receptors.[1][2][3][4] MALT1 possesses paracaspase activity, and its proteolytic function is essential for the cleavage of several substrates, ultimately leading to the modulation of T-cell and B-cell activation.[1][2] Dysregulation of MALT1 activity has been implicated in various diseases, including certain types of lymphomas and autoimmune disorders, making it an attractive therapeutic target.[5]
Malt1-IN-11 is a potent inhibitor of MALT1 protease activity, with a reported IC50 of less than 10 nM in biochemical assays.[6][7] This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound using a modified GloSensor™ assay specifically designed to detect MALT1 protease activity in a cellular context.[8][9]
MALT1 Signaling Pathway
The engagement of antigen receptors on lymphocytes triggers a signaling cascade that leads to the activation of Protein Kinase C (PKC).[1] PKC then phosphorylates CARD11 (also known as CARMA1), inducing a conformational change that allows for the recruitment of BCL10 and MALT1 to form the CBM complex.[1][2] This complex acts as a scaffold to recruit downstream signaling molecules, including TRAF6, which ultimately leads to the activation of the IKK complex and subsequent activation of the NF-κB transcription factor.[1][10] MALT1's proteolytic activity is crucial for cleaving and inactivating negative regulators of this pathway, thereby sustaining NF-κB signaling.[8]
Principle of the MALT1-GloSensor™ Assay
The MALT1-GloSensor™ assay is a bioluminescent reporter assay designed to specifically measure the proteolytic activity of MALT1 in living cells.[8][9] This assay utilizes a chimeric reporter protein that consists of a modified form of firefly luciferase split into two domains. These domains are connected by a peptide linker that contains a MALT1-specific cleavage site.[8] In the absence of MALT1 activity, the luciferase is in an inactive conformation, and no light is produced. When MALT1 is active, it cleaves the linker, leading to a conformational change that reconstitutes a functional luciferase enzyme. This results in the production of a luminescent signal that is directly proportional to MALT1 activity.[8][11]
Experimental Workflow
The general workflow for measuring the inhibitory effect of this compound on MALT1 activity using the MALT1-GloSensor™ assay involves several key steps:
Detailed Experimental Protocol
This protocol is adapted from established methods for measuring MALT1 activity using a GloSensor™-based reporter system in Raji cells, a human B-lymphoma cell line.[8][9]
Materials:
-
Raji cell line stably expressing the MALT1-GloSensor™ reporter construct
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (prepare a stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
GloSensor™ cAMP Reagent (Promega)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture Raji cells expressing the MALT1-GloSensor™ reporter in complete RPMI-1640 medium.
-
On the day of the experiment, harvest the cells and resuspend them in fresh medium to a density of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (100,000 cells) into each well of a white, opaque 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. It is recommended to test a concentration range from 1 nM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., Z-VRPR-fmk, a known MALT1 inhibitor).[8]
-
Add the desired volume of the diluted this compound or control to the wells containing the cells. The final DMSO concentration should not exceed 0.5%.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
-
MALT1 Activation:
-
Prepare a stimulation solution containing PMA and Ionomycin in cell culture medium. Final concentrations of 200 ng/mL PMA and 1 µM Ionomycin are recommended to induce MALT1 activity.[8]
-
Add the stimulation solution to all wells except for the unstimulated control wells.
-
-
Luminescence Measurement:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions. Note: Although the reagent is named for cAMP, in this modified assay, it provides the necessary luciferase substrate.
-
Add the GloSensor™ Reagent to each well.
-
Incubate the plate at room temperature for 1-2 hours to allow for signal development.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the unstimulated control wells.
-
Normalize the data by setting the luminescence of the stimulated, vehicle-treated wells to 100%.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in the luminescent signal, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Data Presentation
The quantitative data for the inhibition of MALT1 activity by this compound should be summarized in a clear and structured table.
| Compound | Biochemical IC50 (nM) | Cellular MALT1-GloSensor™ IC50 (nM) (Raji cells) | IL-10 Secretion Inhibition IC50 (nM) (OCI-LY10 cells) | Reference |
| This compound | < 10 | Data to be determined | 10 - 100 | [6] |
| MALT1-IN-9 (related compound) | Not reported | < 500 | Not reported | [7] |
| Z-VRPR-fmk (control inhibitor) | Variable | ~50 - 200 | Not applicable | [8] |
Note: The cellular IC50 for this compound is expected to be in the nanomolar range based on its biochemical potency and the data from related compounds.
Conclusion
The MALT1-GloSensor™ assay provides a robust and sensitive method for quantifying the intracellular activity of MALT1 and for evaluating the potency of inhibitors like this compound. This live-cell, non-lytic assay format is well-suited for high-throughput screening and detailed mechanistic studies. The provided protocol and guidelines will enable researchers to effectively measure the inhibitory potential of this compound and other MALT1-targeting compounds, facilitating the development of novel therapeutics for MALT1-driven diseases.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rupress.org [rupress.org]
- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Activity-based probes for detection of active MALT1 paracaspase in immune cells and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analysis of Apoptosis Induction by Malt1-IN-11 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of NF-κB signaling and a promising therapeutic target in various B-cell malignancies and autoimmune diseases. MALT1 possesses both scaffold and proteolytic functions, with its paracaspase activity being crucial for the sustained activation of the NF-κB pathway, which promotes cell survival and proliferation. Inhibition of MALT1 protease activity has been shown to induce apoptosis in cancer cells that are dependent on this signaling pathway. Malt1-IN-11 is a small molecule inhibitor designed to target the proteolytic activity of MALT1. This application note provides a detailed protocol for the analysis of apoptosis in cells treated with this compound using flow cytometry.
Mechanism of Action: MALT1 Signaling and Apoptosis Induction
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is activated downstream of antigen receptors and other signaling pathways. Upon activation, MALT1 cleaves and inactivates several negative regulators of NF-κB, such as A20 and RelB, leading to persistent NF-κB activation. This sustained signaling upregulates the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, promoting cell survival.
This compound, by inhibiting the proteolytic activity of MALT1, prevents the degradation of these negative regulators. This leads to the suppression of the NF-κB survival signal, causing a downregulation of anti-apoptotic proteins and subsequently, the induction of programmed cell death, or apoptosis.
Caption: MALT1 signaling pathway and its inhibition by this compound, leading to apoptosis.
Data Presentation
The following table presents representative quantitative data on apoptosis induction by a MALT1 inhibitor, MI-2, in different B-cell lymphoma cell lines over time. This data, adapted from Fontan et al., 2012, illustrates the expected outcome of MALT1 inhibition.[1] Similar results can be anticipated with this compound in sensitive cell lines.
| Cell Line | Treatment | 48h (% Apoptotic Cells ± SD) | 96h (% Apoptotic Cells ± SD) | 144h (% Apoptotic Cells ± SD) |
| HBL-1 | Vehicle | 5.2 ± 1.1 | 6.5 ± 1.5 | 7.1 ± 1.8 |
| MI-2 (GI₂₅) | 15.8 ± 2.5 | 35.2 ± 4.1 | 55.6 ± 5.3 | |
| MI-2 (GI₅₀) | 25.4 ± 3.2 | 60.1 ± 6.7 | 85.3 ± 7.9 | |
| TMD8 | Vehicle | 4.8 ± 0.9 | 5.9 ± 1.2 | 6.4 ± 1.5 |
| MI-2 (GI₂₅) | 10.2 ± 1.8 | 22.5 ± 3.5 | 40.7 ± 4.8 | |
| MI-2 (GI₅₀) | 18.7 ± 2.9 | 45.3 ± 5.2 | 70.1 ± 6.4 | |
| OCI-Ly1 | Vehicle | 3.5 ± 0.7 | 4.1 ± 0.9 | 4.5 ± 1.1 |
| (Resistant) | MI-2 | 4.2 ± 0.8 | 5.0 ± 1.0 | 5.3 ± 1.2 |
*GI₂₅ and GI₅₀ represent the concentrations that inhibit cell growth by 25% and 50%, respectively.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cell line (e.g., HBL-1, TMD8 for sensitive lines; OCI-Ly1 for a resistant control) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the inhibitor).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
II. Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[2][3] Late apoptotic and necrotic cells have compromised membrane integrity and will also take up the DNA dye Propidium Iodide (PI).[2][3]
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a centrifuge tube.
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome conjugate).
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis:
-
Controls: Include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for proper compensation and gating.
-
Gating:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
III. Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be detected using a fluorogenic substrate.
-
Cell Preparation: Harvest and wash the cells as described in the Annexin V protocol (Steps 1 and 2).
-
Staining: Follow the manufacturer's protocol for the specific caspase-3 activity assay kit. Typically, this involves incubating the cells with a cell-permeable, fluorescently labeled caspase-3 substrate (e.g., a FAM-DEVD-FMK inhibitor).
-
Incubation: Incubate the cells according to the kit's instructions, usually for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells to remove any unbound substrate.
-
Analysis: Resuspend the cells in an appropriate buffer and analyze by flow cytometry. An increase in fluorescence intensity indicates an increase in caspase-3 activity.
Mandatory Visualization
Caption: A step-by-step workflow for the analysis of apoptosis after this compound treatment.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
Application Notes and Protocols for Mass Spectrometry Analysis of Malt1-IN-11 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway downstream of antigen receptors.[1][2] Aberrant MALT1 activity has been implicated in the pathogenesis of certain cancers, particularly B-cell lymphomas, and autoimmune disorders.[3] MALT1 inhibitors, such as the hypothetical compound Malt1-IN-11, block the proteolytic activity of the MALT1 paracaspase, thereby attenuating NF-κB signaling and inducing apoptosis in cancer cells.[3]
This document provides detailed protocols for the preparation of samples from this compound treated cells for mass spectrometry-based proteomic and phosphoproteomic analysis. It also presents a representative quantitative dataset to illustrate the expected outcomes of such an experiment.
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade. Upon B-cell receptor (BCR) stimulation, a series of phosphorylation events leads to the activation of Protein Kinase C (PKC), which in turn phosphorylates CARD11 (also known as CARMA1).[1][2] This phosphorylation event triggers the formation of the CBM complex, consisting of CARD11, BCL10, and MALT1.[1][2] The MALT1 within this complex then acts as a scaffold and a protease, leading to the activation of the IKK complex, subsequent phosphorylation and degradation of IκBα, and the nuclear translocation of NF-κB dimers (p50/p65) to promote the transcription of target genes involved in cell survival and proliferation.[4] this compound inhibits the proteolytic activity of MALT1, thereby disrupting this signaling cascade.
Caption: MALT1 signaling pathway leading to NF-κB activation.
Experimental Protocols
Cell Culture and Treatment
-
Culture activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cells (e.g., OCI-Ly10) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with this compound at a final concentration of 1 µM (or a range of concentrations to determine dose-response) for 24 hours. Include a vehicle-treated control (e.g., DMSO).
-
Perform all treatments in triplicate for statistical analysis.
Protocol 1: Sample Preparation for Total Proteomics
This protocol outlines the steps for preparing cell lysates for the analysis of the total proteome.
Caption: Workflow for total proteomics sample preparation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 8 M urea, 50 mM Tris-HCl pH 8.5, 75 mM NaCl
-
Protease Inhibitor Cocktail (e.g., Halt™ Protease Inhibitor Cocktail)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Ammonium bicarbonate (50 mM)
-
Formic acid
-
Acetonitrile
-
C18 StageTips
-
BCA Protein Assay Kit
Procedure:
-
Cell Harvesting: After treatment, centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.
-
Sonication: Sonicate the lysate to shear genomic DNA and ensure complete cell lysis.
-
Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.
-
Reduction and Alkylation:
-
To 100 µg of protein, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample 8-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip.
-
Elute the peptides with 50% acetonitrile/0.1% formic acid.
-
-
Sample Preparation for LC-MS/MS: Dry the eluted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
Protocol 2: Sample Preparation for Phosphoproteomics
This protocol includes an additional enrichment step to isolate phosphopeptides from the complex mixture.
Caption: Workflow for phosphoproteomics sample preparation.
Materials:
-
All materials from Protocol 1
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
Titanium dioxide (TiO2) beads
-
Loading buffer (e.g., 80% acetonitrile, 6% trifluoroacetic acid)
-
Wash buffer 1 (e.g., 50% acetonitrile, 0.5% trifluoroacetic acid)
-
Wash buffer 2 (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid)
-
Elution buffer (e.g., 10% ammonia solution)
Procedure:
-
Follow steps 1-7 of Protocol 1 , ensuring that the lysis buffer is also supplemented with a phosphatase inhibitor cocktail.
-
Phosphopeptide Enrichment:
-
Equilibrate TiO2 beads with loading buffer.
-
Incubate the peptide digest with the equilibrated TiO2 beads for 30 minutes with gentle agitation.
-
Wash the beads sequentially with wash buffer 1 and wash buffer 2 to remove non-specifically bound peptides.
-
Elute the phosphopeptides from the TiO2 beads using the elution buffer.
-
-
Desalting and Sample Preparation for LC-MS/MS:
-
Acidify the eluted phosphopeptides with formic acid.
-
Desalt the phosphopeptides using a C18 StageTip.
-
Dry the eluted phosphopeptides and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
Data Presentation
The following tables represent hypothetical quantitative proteomic and phosphoproteomic data from ABC-DLBCL cells treated with this compound compared to a vehicle control. The data reflects the expected downregulation of NF-κB target proteins and potential changes in phosphorylation of signaling proteins.
Table 1: Quantitative Proteomic Analysis of this compound Treated Cells
| Protein Name | Gene Name | Fold Change (this compound / Vehicle) | p-value |
| B-cell lymphoma-extra large | BCL2L1 (BCL-XL) | -2.5 | < 0.01 |
| Interleukin-6 | IL6 | -3.1 | < 0.01 |
| Interleukin-10 | IL10 | -2.8 | < 0.01 |
| Cyclin D1 | CCND1 | -1.9 | < 0.05 |
| C-myc | MYC | -1.7 | < 0.05 |
| NF-kappa-B inhibitor alpha | NFKBIA (IκBα) | 1.8 | < 0.05 |
Table 2: Quantitative Phosphoproteomic Analysis of this compound Treated Cells
| Phosphorylated Protein | Phosphosite | Fold Change (this compound / Vehicle) | p-value |
| Inhibitor of nuclear factor kappa-B kinase subunit beta | IKKβ (S177/S181) | -3.5 | < 0.01 |
| RELA proto-oncogene, NF-kB subunit | RELA (S536) | -2.9 | < 0.01 |
| CARD caspase recruitment domain family member 11 | CARD11 (S559) | -2.1 | < 0.05 |
| B-cell linker protein | BLNK (Y96) | -1.8 | < 0.05 |
Conclusion
The provided protocols and representative data serve as a comprehensive guide for researchers investigating the effects of MALT1 inhibitors like this compound. Mass spectrometry-based proteomics and phosphoproteomics are powerful tools to elucidate the molecular mechanisms of action of such targeted therapies. The expected outcome of this compound treatment is the suppression of the NF-κB signaling pathway, leading to decreased expression of pro-survival proteins and inhibition of cancer cell growth. The detailed methodologies and structured data presentation in this application note will aid in the design and execution of robust experiments in the field of drug development and cancer research.
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sample preparation strategies for targeted proteomics via proteotypic peptides in human blood using liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Malt1-IN-11 solubility and stability in DMSO and culture media
This technical support center provides troubleshooting guides and frequently asked questions regarding the solubility and stability of Malt1-IN-11 in DMSO and culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media for experiments.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound powder in pure, anhydrous DMSO to the desired concentration. For example, to make a 10 mM stock solution, dissolve 4.60 mg of this compound (Molecular Weight: 460.39 g/mol ) in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound in DMSO and culture media?
Q4: How can I determine the solubility of this compound in my specific culture medium?
A4: You can perform a serial dilution of your this compound DMSO stock solution into the culture medium. Observe the solutions for any signs of precipitation, either immediately or after a short incubation period. The highest concentration that remains clear (no visible precipitate) is an approximation of its solubility in that medium. For a more quantitative assessment, you can use techniques like High-Performance Liquid Chromatography (HPLC) to measure the concentration of the dissolved compound in a saturated solution.
Q5: How stable is this compound in DMSO and culture media?
A5: Stock solutions of this compound in anhydrous DMSO are generally stable for several months when stored at -20°C or -80°C and protected from light. The stability in aqueous culture media is likely to be much lower and can be influenced by factors such as pH, temperature, and the presence of serum proteins. It is best practice to prepare fresh dilutions in culture media for each experiment from the frozen DMSO stock.
Q6: What are the signs of this compound degradation?
A6: Degradation of this compound may not be visually apparent. A decrease in the compound's inhibitory activity in your biological assay can be an indicator of degradation. For a more direct assessment, analytical techniques such as HPLC or Mass Spectrometry (MS) can be used to check the purity and integrity of the compound over time.
Q7: Can I store this compound diluted in culture media?
A7: It is not recommended to store this compound in culture media for extended periods. Due to the aqueous nature of the media, the compound may be prone to hydrolysis or degradation. For optimal results, prepare fresh working solutions from your DMSO stock immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock in culture media. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Increase the final volume of the culture medium to lower the final concentration of this compound.- Add the this compound stock solution to the media dropwise while vortexing to facilitate mixing.- If precipitation persists, a lower final concentration may be necessary. |
| Inconsistent results between experiments. | - Degradation of this compound in stock solution due to improper storage (e.g., repeated freeze-thaw cycles).- Degradation of the compound in the working solution (culture media) over the course of the experiment. | - Aliquot the DMSO stock solution to minimize freeze-thaw cycles.- Prepare fresh working solutions in culture media for each experiment.- Minimize the incubation time of the compound in culture media if stability is a concern. |
| Loss of inhibitory activity over time. | The compound may be degrading under experimental conditions. | - Perform a time-course experiment to assess the stability of this compound in your specific assay conditions.- Consider adding fresh compound during long-term experiments if significant degradation is observed. |
Quantitative Data Summary
Specific quantitative solubility and stability data for this compound are not publicly available. The following tables provide a general guideline based on typical small molecule inhibitors. Researchers should experimentally verify these parameters for their specific conditions.
Table 1: General Solubility Guidelines for this compound
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mM | Visually clear solution. |
| Culture Media (e.g., RPMI, DMEM) | < 100 µM | Solubility is highly dependent on media composition and serum percentage. |
Table 2: General Stability Guidelines for this compound
| Solvent | Storage Temperature | Estimated Stability |
| DMSO (anhydrous) | -20°C or -80°C | Up to 6 months (protect from light) |
| Culture Media | 37°C | Likely hours to a few days; should be determined experimentally. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Culture Media
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions: Prepare a series of dilutions of the DMSO stock solution into your culture medium of choice (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final concentration of DMSO is consistent across all dilutions and does not exceed a level that affects your cells (typically ≤ 0.5%).
-
Incubate: Incubate the solutions at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Visual Inspection: Carefully inspect each dilution for any signs of precipitation. The highest concentration that remains a clear solution is the approximate solubility.
-
(Optional) Quantitative Analysis: For a more precise measurement, centrifuge the saturated solutions to pellet any precipitate. Analyze the supernatant using HPLC to determine the exact concentration of the dissolved this compound.
Protocol 2: Assessment of this compound Stability in Culture Media
-
Prepare a working solution of this compound in your culture medium at a concentration below its determined solubility limit.
-
Incubate: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the solution.
-
Biological Activity Assay: Test the biological activity of the aged aliquots using a relevant assay (e.g., measuring the inhibition of MALT1-mediated signaling). A decrease in activity over time indicates degradation.
-
(Optional) Chemical Analysis: Analyze the aliquots by HPLC or LC-MS to directly measure the amount of intact this compound remaining at each time point.
Visualizations
Caption: MALT1 Signaling Pathway leading to NF-κB activation.
Caption: Experimental workflow for inhibitor characterization.
Troubleshooting MALT1-IN-11 Substrate Cleavage Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Malt1-IN-11 substrate cleavage assays. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is MALT1 and why is it a therapeutic target?
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key protein involved in the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a critical transcription factor in immune and inflammatory responses.[1] MALT1 possesses protease activity that is essential for the survival and proliferation of certain types of cancer cells, particularly activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL).[2][3] Its unique paracaspase domain makes it an attractive therapeutic target, as specific inhibition could have fewer off-target effects.[2]
Q2: What is this compound and how does it work?
This compound is a potent inhibitor of MALT1 protease activity with an IC50 of less than 10 nM.[4][5] It functions by blocking the catalytic site of MALT1, thereby preventing the cleavage of its substrates which is crucial for downstream signaling pathways that promote cell survival.[1] In cellular assays, this compound has been shown to inhibit the secretion of IL-10 in OCI-LY10 cells with an IC50 between 10-100 nM.[4]
Q3: What are the known substrates of MALT1?
MALT1 is known to cleave a number of substrates to regulate cellular signaling. These include:
-
A20 (TNFAIP3): A negative regulator of NF-κB signaling. Cleavage by MALT1 inactivates A20, thus potentiating the NF-κB pathway.[6]
-
BCL10: A key component of the CBM (CARD11-BCL10-MALT1) complex. Cleavage of BCL10 is involved in T-cell adhesion.[7]
-
CYLD: Another negative regulator of NF-κB. Its cleavage by MALT1 also enhances NF-κB signaling.[8]
-
RelB: A member of the NF-κB family of transcription factors. MALT1-mediated cleavage of RelB leads to its degradation and promotes canonical NF-κB activation.[9]
-
Tensin-3: A scaffold protein involved in cell adhesion. Its cleavage by MALT1 can influence B-cell adhesion and lymphomagenesis.[8]
MALT1 Signaling Pathway
The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway.
Troubleshooting Guide
This section addresses common problems encountered during MALT1 substrate cleavage assays using this compound.
Problem 1: No or Low Substrate Cleavage Signal
| Possible Cause | Recommended Solution |
| Inactive MALT1 Enzyme | Ensure the MALT1 enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known potent activator or a control substrate. |
| Incorrect Assay Buffer Conditions | The optimal assay buffer for MALT1 cleavage typically contains HEPES, NaCl, sodium citrate, and DTT at a pH of 7.5.[10] Verify the pH and composition of your buffer. |
| Sub-optimal Temperature or Incubation Time | The recommended incubation temperature is 37°C.[10] If the signal is low, you can try increasing the incubation time, for example, from 1 hour to 2 hours. |
| Degraded Substrate | Ensure the fluorogenic substrate (e.g., Ac-LRSR-AMC) is stored protected from light and has not expired. Prepare fresh substrate dilutions for each experiment. |
| This compound Concentration Too High | If you are testing the inhibitor, a very high concentration might completely abolish the signal. Perform a dose-response curve to find the optimal concentration range. The reported IC50 for this compound is < 10 nM.[4][5] |
Problem 2: High Background Signal
| Possible Cause | Recommended Solution |
| Autohydrolysis of Substrate | Some fluorogenic substrates can hydrolyze spontaneously over time. Run a control well with only the substrate and assay buffer (no enzyme) to determine the rate of autohydrolysis. Subtract this background from your experimental wells. |
| Contaminated Reagents | Use high-purity water and reagents to prepare your buffers. Filter-sterilize buffers to remove any potential microbial contamination that might have protease activity. |
| Interference from this compound | At high concentrations, some inhibitors can have intrinsic fluorescence. Run a control with this compound and the substrate without the enzyme to check for any background signal from the inhibitor itself. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of enzyme and inhibitor. |
| Incomplete Mixing | Gently mix the contents of the wells after adding all components. Avoid introducing bubbles. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to a concentration of reagents and affect results. To minimize this, avoid using the outermost wells or fill them with PBS. |
| Instability of this compound | Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions. The stability of the inhibitor in your specific assay buffer should be considered. |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for a MALT1 cleavage assay and a logical approach to troubleshooting common issues.
Quantitative Data
The following tables provide a summary of quantitative data for MALT1 inhibitors and substrates for easy comparison.
Table 1: Comparison of MALT1 Inhibitors
| Inhibitor | Type | IC50 (Protease Activity) | Cellular Activity (IC50) | Reference |
| This compound | Small Molecule | < 10 nM | 10-100 nM (IL-10 secretion) | [4][5] |
| MI-2 | Small Molecule, Irreversible | ~1 µM | Varies by cell line | [2] |
| Z-VRPR-FMK | Peptide, Irreversible | ~5 nM (in vitro) | 50-75 µM (cellular) | [2] |
| Mepazine | Phenothiazine | ~3.3 µM | Varies by cell line | [2] |
Table 2: Common MALT1 Substrates and Cleavage Sites
| Substrate | Cleavage Site Sequence | Function of Cleavage | Reference |
| A20 (human) | ...LGSR G... (after R439) | Inactivation of NF-κB negative regulator | [6] |
| BCL10 | ...LRSR S... (after R228) | Role in T-cell adhesion | [7] |
| CYLD | ...LPSR G... (after R324) | Inactivation of NF-κB negative regulator | [8] |
| RelB | ...LVSR G... (after R85) | Promotes degradation, enhancing canonical NF-κB | [9] |
Detailed Experimental Protocol: In Vitro MALT1 Cleavage Assay
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
This compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5
-
DMSO (for dissolving inhibitor)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw MALT1 enzyme on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare the assay buffer and warm it to 37°C.
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer to all wells.
-
Prepare serial dilutions of this compound in assay buffer. Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add the MALT1 enzyme to all wells except the "no enzyme" control. The final concentration of the enzyme needs to be optimized for a linear reaction rate.
-
Include the following controls:
-
No enzyme control: Assay buffer + substrate
-
Vehicle control: Assay buffer + enzyme + substrate + DMSO
-
Positive control inhibitor (optional): A known MALT1 inhibitor like Z-VRPR-FMK.
-
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells. The final substrate concentration should be at or below the Km for the enzyme.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 60-90 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm for AMC-based substrates.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocat.com [biocat.com]
- 6. Frontiers | MALT1 substrate cleavage: what is it good for? [frontiersin.org]
- 7. uniprot.org [uniprot.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Malt1-IN-11 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Malt1-IN-11, a potent and selective inhibitor of the MALT1 paracaspase, in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the proteolytic activity of the MALT1 paracaspase. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which plays a crucial role in NF-κB signaling downstream of antigen receptors in lymphocytes.[1][2][3] By inhibiting the protease function of MALT1, this compound prevents the cleavage of MALT1 substrates such as A20, BCL10, CYLD, and RelB.[1][2][3][4][5] This ultimately leads to the suppression of NF-κB activation and downstream cellular responses like proliferation and survival, particularly in MALT1-dependent cancer cells like Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[1][3][6][7]
Q2: What are the expected on-target effects of this compound in sensitive cell lines (e.g., ABC-DLBCL)?
A2: In sensitive cell lines, such as those derived from ABC-DLBCL, effective treatment with this compound is expected to result in:
-
Inhibition of MALT1 substrate cleavage: A reduction in the cleavage of known MALT1 substrates like CYLD, BCL10, and A20.[1][8][9]
-
Decreased NF-κB signaling: A significant reduction in the nuclear translocation and DNA binding of NF-κB transcription factors, particularly c-Rel.[1][2] This can be measured by a decrease in the expression of NF-κB target genes.[1]
-
Reduced cell proliferation and viability: A dose-dependent decrease in cell growth and an increase in apoptosis.[1][3][9][10]
Q3: In which cell lines is this compound expected to be most effective?
A3: this compound is expected to be most effective in cell lines that exhibit constitutive activation of the NF-κB pathway through the CBM complex. This is a hallmark of the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][3][6][7] In contrast, Germinal Center B-cell like (GCB) DLBCL cell lines are generally less dependent on this pathway and are expected to be less sensitive to MALT1 inhibition.[1]
Q4: How can I confirm that this compound is engaging its target in my cellular model?
A4: Target engagement can be confirmed by observing the direct downstream effects of MALT1 protease inhibition. A recommended method is to perform a western blot to assess the cleavage of a known MALT1 substrate, such as CYLD or BCL10, in cells treated with this compound compared to a vehicle control.[8][9] A reduction in the cleaved form of the substrate indicates target engagement. Additionally, a target engagement assay that provides a quantitative readout for specific MALT1-inhibitory effects in living cells can be developed.[10]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability in a known sensitive cell line (e.g., TMD8, HBL-1).
| Possible Cause | Suggested Solution |
| Inhibitor Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. We recommend a starting range based on the provided IC50 values (see Quantitative Data section). |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Overly confluent or sparse cultures can affect inhibitor sensitivity. |
| Serum Component Interference | Some components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Consider reducing the serum percentage during treatment, if compatible with your cell line, or using a serum-free medium for the duration of the treatment. |
| Cell Line Integrity | Verify the identity of your cell line through short tandem repeat (STR) profiling. Cell lines can be misidentified or can change genetically over time in culture. |
Problem 2: High levels of cytotoxicity observed in a resistant cell line (e.g., a GCB-DLBCL line).
| Possible Cause | Suggested Solution |
| Off-Target Effects | At high concentrations, small molecule inhibitors may exhibit off-target activities. To investigate this, perform a kinase profiling assay to determine if this compound inhibits other kinases. It is also advisable to test the inhibitor in a MALT1-knockout or knockdown cell line to see if the cytotoxic effects persist. The absence of MALT1 should abrogate on-target toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a level that is non-toxic to the cells (typically <0.1%). |
| General Cellular Stress | High concentrations of any compound can induce cellular stress. Assess markers of general cellular stress to distinguish from specific on-target toxicity. |
Problem 3: Inconsistent results in NF-κB reporter assays.
| Possible Cause | Suggested Solution |
| Transient Transfection Variability | If using transiently transfected reporter constructs, inconsistent transfection efficiency can lead to variable results. Use a co-transfected internal control vector (e.g., expressing Renilla luciferase) to normalize the NF-κB reporter activity. For more consistent results, consider generating a stable cell line expressing the NF-κB reporter. |
| Timing of Treatment and Stimulation | Optimize the timing of this compound pre-treatment before stimulation (e.g., with PMA and ionomycin) and the duration of the stimulation itself. The kinetics of NF-κB activation can vary between cell lines. |
| Assay Interference | Some small molecules can interfere with luciferase-based assays. Perform a control experiment to test if this compound directly inhibits the luciferase enzyme in a cell-free system. |
Quantitative Data
The following table summarizes the reported cellular activity of various MALT1 inhibitors in different DLBCL cell lines. This data can serve as a reference for designing experiments with this compound.
| Inhibitor | Cell Line | Subtype | Assay | IC50 / GI50 |
| MI-2 | HBL-1 | ABC | Proliferation | GI50 ~250 nM[9] |
| TMD8 | ABC | Proliferation | GI50 ~500 nM[9] | |
| OCI-Ly1 | GCB | Proliferation | No effect[9] | |
| ABBV-MALT1 | OCI-Ly3 | ABC | Proliferation | EC50 ~300 nM[6] |
| SUDHL-10 | GCB | Proliferation | EC50 > 30 µM[6] | |
| Compound 3 | HBL-1 | ABC | Proliferation | - |
| TMD8 | ABC | Proliferation | - | |
| OCI-Ly10 | ABC | Proliferation | - | |
| OCI-Ly3 | ABC | Proliferation | - |
Experimental Protocols
Protocol 1: Western Blot for MALT1 Substrate Cleavage
-
Cell Seeding: Seed ABC-DLBCL cells (e.g., HBL-1) at a density of 1x10^6 cells/mL in a 6-well plate.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a MALT1 substrate (e.g., anti-CYLD or anti-BCL10) overnight at 4°C. Also probe for a loading control (e.g., α-tubulin or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the cleaved fragment of the substrate in this compound-treated samples compared to the control indicates MALT1 inhibition.[8][9]
Protocol 2: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., Jurkat T-cells or a relevant B-cell line) with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Treatment: After 24 hours, pre-treat the transfected cells with this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the NF-κB pathway (e.g., 50 ng/mL PMA and 1 µM ionomycin) for 6-8 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A reduction in the normalized luciferase activity in this compound-treated samples indicates inhibition of NF-κB signaling.
Visualizations
Caption: MALT1 signaling pathway to NF-κB activation and point of inhibition by this compound.
References
- 1. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 Auto-Proteolysis Is Essential for NF-κB-Dependent Gene Transcription in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Malt1-IN-11 treatment duration for apoptosis induction
Welcome to the technical support center for Malt1-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for apoptosis induction using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in NF-κB activation downstream of antigen receptors.[1][2] By inhibiting the proteolytic activity of MALT1, this compound blocks the cleavage of MALT1 substrates, which ultimately leads to the suppression of NF-κB signaling.[1][2][3] This inhibition of the pro-survival NF-κB pathway is a primary mechanism for inducing apoptosis in susceptible cell types, particularly in certain cancers like activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[2][4]
Q2: What is the recommended concentration range for this compound?
This compound is a highly potent inhibitor with a reported IC50 of less than 10 nM for MALT1 protease activity. For cell-based assays, it has been shown to inhibit IL-10 secretion with an IC50 between 10-100 nM. The optimal concentration will be cell-line dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A starting point for such an experiment could be a range from 10 nM to 1 µM.
Q3: How should I prepare and store this compound?
For stock solutions, it is advisable to dissolve this compound in a suitable solvent like DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is important to consider the final concentration of the solvent in your culture, as high concentrations of DMSO can have cytotoxic effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low apoptosis induction | Sub-optimal concentration of this compound: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cells. |
| Insufficient treatment duration: The incubation time may not be long enough to induce a significant apoptotic response. | Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72, 96 hours) to identify the optimal time point for apoptosis induction.[5][6] | |
| Cell line resistance: The cell line may not be dependent on the MALT1 signaling pathway for survival. | Confirm the expression and activity of MALT1 in your cell line. Consider using a positive control cell line known to be sensitive to MALT1 inhibition (e.g., ABC-DLBCL cell lines like HBL-1 or TMD8).[5] | |
| Inhibitor instability: this compound may be unstable in the cell culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours.[5] | |
| High background apoptosis in control group | Unhealthy cells: Cells may have been passaged too many times or cultured at too high a density. | Use cells with a low passage number and ensure they are in the exponential growth phase before starting the experiment. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell density, passage number, or growth phase can affect the response to the inhibitor. | Standardize your cell culture and experimental setup. Ensure consistent cell seeding density and use cells at a similar passage number for all experiments. |
| Inaccurate pipetting: Errors in pipetting can lead to variations in the final concentration of the inhibitor. | Use calibrated pipettes and ensure proper pipetting technique. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound.
| Parameter | Value | Assay System |
| MALT1 Protease Inhibition IC50 | < 10 nM | Biochemical Assay |
| IL-10 Secretion Inhibition IC50 | 10-100 nM | OCI-LY10 cells (24h treatment) |
Data sourced from MedChemExpress and BioCat GmbH technical datasheets.
Experimental Protocols
Protocol: Time-Course Experiment for Optimal Treatment Duration
This protocol outlines a general procedure to determine the optimal treatment duration of this compound for inducing apoptosis.
1. Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not become over-confluent by the end of the experiment.
2. Treatment with this compound:
-
The following day, treat the cells with a predetermined optimal concentration of this compound (if unknown, a concentration of 100 nM can be used as a starting point).
-
Include a vehicle control group treated with the same concentration of solvent (e.g., DMSO) as the inhibitor-treated group.
3. Time-Point Collection:
-
At various time points (e.g., 24, 48, 72, and 96 hours) after treatment, harvest the cells for apoptosis analysis.
4. Apoptosis Assay:
-
Perform an apoptosis assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, to quantify the percentage of apoptotic cells.
5. Data Analysis:
-
Plot the percentage of apoptotic cells against the treatment duration to identify the time point at which the maximum apoptotic effect is observed.
Protocol: Annexin V and Propidium Iodide (PI) Apoptosis Assay
This protocol provides a general guideline for assessing apoptosis using Annexin V and PI staining.
1. Cell Preparation:
-
Harvest both adherent and floating cells from your control and this compound-treated samples.
-
Wash the cells with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only controls to set up the compensation and gates correctly.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Visualizations
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
Technical Support Center: MALT1 Inhibitors in Primary Cell Cultures
This technical support center provides guidance on the use of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors in primary cell cultures, with a focus on minimizing potential toxicity. While the specific inhibitor "Malt1-IN-11" was requested, a comprehensive search of available scientific literature and public databases did not yield specific information on this compound. Therefore, this guide provides information on MALT1 inhibitors as a class, drawing on data from well-characterized examples. The principles and protocols outlined here are generally applicable for working with small molecule inhibitors in sensitive primary cell systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MALT1 inhibitors?
MALT1 is a key protein involved in the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a critical transcription factor for immune and inflammatory responses.[1] MALT1 has both a scaffolding function and proteolytic (paracaspase) activity.[2] MALT1 inhibitors primarily work by blocking the proteolytic activity of the MALT1 protein. This inhibition dampens the excessive activation of NF-κB, which can be beneficial in diseases driven by aberrant MALT1 activity, such as certain cancers and autoimmune disorders.[1]
Q2: What are the potential sources of toxicity when using MALT1 inhibitors in primary cell cultures?
Toxicity in primary cell cultures can arise from several factors:
-
On-target toxicity: MALT1 is involved in normal immune cell function.[3] Inhibition of MALT1 can therefore affect the viability and function of primary immune cells, particularly lymphocytes. Long-term inhibition has been associated with effects on regulatory T cells (Tregs).[3][4]
-
Off-target effects: Small molecule inhibitors can sometimes interact with other proteins besides their intended target, leading to unexpected cellular responses and toxicity.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (commonly DMSO) can be toxic to primary cells at higher concentrations.
-
Concentration-dependent toxicity: High concentrations of the inhibitor are more likely to induce both on-target and off-target toxicity.
Q3: How do I determine the optimal concentration of a MALT1 inhibitor for my experiments?
The optimal concentration will be a balance between achieving the desired biological effect (e.g., inhibition of a specific signaling pathway) and minimizing cytotoxicity. A dose-response experiment is crucial. This typically involves treating your primary cells with a range of inhibitor concentrations and then assessing both the desired downstream effect (e.g., reduced NF-κB activation) and cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed at all inhibitor concentrations. | 1. Inhibitor concentration is too high. 2. Primary cells are particularly sensitive. 3. Solvent (e.g., DMSO) concentration is toxic. 4. Extended incubation time. | 1. Perform a dose-response experiment starting with much lower concentrations (e.g., in the nanomolar range). 2. Reduce the incubation time. 3. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Run a solvent-only control. 4. Check the health and viability of your primary cells before starting the experiment. |
| No observable effect of the MALT1 inhibitor on the target pathway. | 1. Inhibitor concentration is too low. 2. The specific primary cells may not rely on the MALT1 pathway for the process being studied. 3. The inhibitor is inactive or has degraded. 4. Incorrect experimental readout. | 1. Increase the inhibitor concentration in a stepwise manner. 2. Confirm that MALT1 is expressed and active in your primary cell type. 3. Use a positive control cell line known to be sensitive to MALT1 inhibition (e.g., activated B-cell like diffuse large B-cell lymphoma cells).[5] 4. Ensure your assay for pathway activity is sensitive and validated. |
| Inconsistent results between experiments. | 1. Variability in primary cell isolates. 2. Inconsistent inhibitor preparation. 3. Variations in cell density or culture conditions. | 1. Use cells from the same donor or pooled donors where possible. 2. Prepare fresh stock solutions of the inhibitor and use them for a limited time. 3. Standardize all experimental parameters, including cell seeding density, media, and incubation times. |
Data Presentation
Table 1: General Concentration Ranges of MALT1 Inhibitors in Cell-Based Assays
| Inhibitor | Cell Type | Assay | Effective Concentration Range | Reference |
| z-VRPR-fmk | ABC-DLBCL cell lines | Viability/Apoptosis | 20-50 µM | [5] |
| MI-2 | ATL-derived T cells | Cytotoxicity | 1-10 µM | [6] |
| Compound 3 | ABC-DLBCL cell lines | Growth Inhibition (GI50) | 50-200 nM | |
| ABBV-MALT1 | ABC-DLBCL models | Growth Inhibition | Not specified, potent |
Note: These are examples from lymphoma cell lines, which may be more robust than primary cells. Concentrations for primary cells should be determined empirically and may be lower.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Inhibitor Concentration
Objective: To identify the concentration of a MALT1 inhibitor that effectively inhibits the target pathway with minimal cytotoxicity in primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
MALT1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®, or similar)
-
Reagents for assessing target inhibition (e.g., antibodies for western blotting of MALT1 substrates like RelB or CYLD, or a reporter assay for NF-κB activity)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and stabilize overnight.
-
Inhibitor Dilution Series: Prepare a serial dilution of the MALT1 inhibitor in complete culture medium. A common starting range is from 10 µM down to 1 nM. Remember to include a vehicle-only control (e.g., medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours), depending on the expected timeline of the biological response.
-
Assessment of Cell Viability and Target Inhibition:
-
Cell Viability: In parallel plates or on the same plate (depending on the assay), measure cell viability using your chosen method according to the manufacturer's instructions.
-
Target Inhibition: Lyse the cells and perform western blotting for MALT1 substrates to assess cleavage inhibition or use a relevant functional assay.
-
-
Data Analysis: Plot cell viability and target inhibition as a function of inhibitor concentration. The optimal concentration will be in the range where target inhibition is high, and cell viability is minimally affected.
Visualizations
Caption: MALT1 signaling pathway and the point of intervention for this compound.
Caption: Workflow for optimizing this compound concentration in primary cell cultures.
References
- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Interpreting Unexpected Results in Malt1-IN-11 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the MALT1 inhibitor, Malt1-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the proteolytic activity of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that, upon activation, cleaves several substrates to regulate signaling pathways crucial for lymphocyte activation and survival.[1][2][3] By inhibiting the protease function of MALT1, this compound is expected to block these downstream signaling events. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for activating the nuclear factor-κB (NF-κB) pathway in response to antigen receptor stimulation.[3][4][5]
Q2: In which cell types or disease models is this compound expected to be most effective?
A2: this compound is expected to be most effective in cell types and diseases where survival and proliferation are dependent on constitutive MALT1 activity. This is particularly prominent in the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where chronic B-cell receptor (BCR) signaling leads to persistent MALT1 activation.[6][7] Its effectiveness is generally lower in Germinal Center B-cell like (GCB) DLBCL, which does not typically rely on this pathway for survival.[8]
Q3: What are the known downstream effects of MALT1 inhibition by this compound?
A3: Inhibition of MALT1's proteolytic activity by this compound is expected to lead to:
-
Reduced NF-κB Activation: MALT1 cleaves and inactivates negative regulators of the NF-κB pathway, such as A20 and CYLD.[4][7] Inhibition of MALT1 should, therefore, lead to a decrease in the nuclear translocation of NF-κB subunits like c-Rel and RelA, and a subsequent reduction in the expression of NF-κB target genes.[4][6][9]
-
Inhibition of Substrate Cleavage: MALT1 inhibition will prevent the cleavage of its known substrates, including BCL10, A20, CYLD, and RelB.[2][8][9][10]
-
Decreased Cell Viability and Proliferation: In MALT1-dependent cancer cells, such as those of ABC-DLBCL, inhibition of MALT1 is expected to decrease cell viability and proliferation.[6][8][11][12]
-
Modulation of AP-1 Pathway: MALT1 activity has also been linked to the c-Jun N-terminal kinase (JNK)/AP-1 signaling pathway, so its inhibition may also have effects on this pathway.[13][14]
Troubleshooting Unexpected Results
Scenario 1: No significant decrease in cell viability is observed in a supposedly MALT1-dependent cell line after treatment with this compound.
| Possible Cause | Suggested Troubleshooting Step |
| Cell line is not truly MALT1-dependent. | Confirm the genetic subtype of your cell line (e.g., ABC vs. GCB-DLBCL). Verify the expression and activation status of key pathway components like CARD11, BCL10, and MALT1.[7] |
| Ineffective concentration of this compound. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. The GI50 for MALT1 inhibitors can be in the sub-micromolar range for sensitive lines.[6] |
| Degradation of the inhibitor. | Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment. |
| Presence of mutations downstream of MALT1. | Investigate for mutations in genes downstream of MALT1 in the NF-κB pathway that could bypass the need for MALT1 activity.[4] |
| Activation of compensatory survival pathways. | MALT1 inhibition can sometimes lead to the activation of other survival pathways, such as the mTOR pathway.[15] Consider co-treatment with inhibitors of these pathways. |
Scenario 2: Contradictory results between NF-κB reporter assays and downstream gene expression analysis.
| Possible Cause | Suggested Troubleshooting Step |
| Reporter assay construct is not specific to the MALT1-regulated NF-κB subunits. | MALT1 activity is particularly important for the nuclear translocation of c-Rel.[4][9] Ensure your reporter construct is sensitive to the specific NF-κB subunits regulated by MALT1. |
| Transient vs. sustained NF-κB activation. | MALT1's role can be more critical for sustained NF-κB activation. Analyze the kinetics of NF-κB activation at different time points after stimulation. |
| Off-target effects of this compound. | While designed to be specific, high concentrations of any inhibitor can have off-target effects. Titrate the inhibitor to the lowest effective concentration.[6] |
| Post-transcriptional regulation of target genes. | MALT1 protease activity can regulate gene expression post-transcriptionally by cleaving RNA-binding proteins like Regnase-1 and Roquin-1/2.[16] This can lead to discrepancies between transcriptional reporter assays and actual protein levels of target genes. |
Scenario 3: Unexpected toxicity or cell death in a cell line presumed to be insensitive to MALT1 inhibition.
| Possible Cause | Suggested Troubleshooting Step |
| Off-target effects of this compound. | At higher concentrations, this compound might inhibit other cellular targets, leading to toxicity. Perform a broad kinase inhibitor screen to identify potential off-targets. |
| Undocumented MALT1 dependency. | The cell line may have a previously uncharacterized dependence on MALT1 signaling for survival. Investigate the activation status of the CBM complex and NF-κB pathway in this cell line. |
| Long-term inhibition effects. | Long-term MALT1 inhibition can disrupt immune homeostasis and potentially lead to autoimmunity in vivo, suggesting that prolonged pathway suppression could be detrimental even in cells not acutely dependent on it for proliferation.[1] |
Experimental Protocols
1. Western Blot for MALT1 Substrate Cleavage
-
Objective: To determine if this compound is effectively inhibiting the proteolytic activity of MALT1.
-
Methodology:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-A20, anti-RelB) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Expected Outcome: In MALT1-active cells, a cleaved form of the substrate should be present in the vehicle-treated sample. Treatment with this compound should show a dose-dependent decrease in the cleaved fragment and an increase in the full-length protein.
2. NF-κB Reporter Assay
-
Objective: To quantify the effect of this compound on NF-κB transcriptional activity.
-
Methodology:
-
Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, treat the cells with this compound or a vehicle control.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate agonist (e.g., PMA and ionomycin) for a defined period.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
-
Expected Outcome: this compound treatment should lead to a significant reduction in normalized luciferase activity compared to the vehicle control in stimulated or constitutively active cells.
3. Cell Viability Assay (MTT/MTS)
-
Objective: To assess the impact of this compound on the viability of cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubate the cells for a specified duration (e.g., 48 or 72 hours).[6]
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
-
Expected Outcome: In MALT1-dependent cell lines, this compound should cause a dose-dependent decrease in cell viability.[11]
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. A patent review of MALT1 inhibitors (2013-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Paracaspase MALT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
Technical Support Center: Overcoming Resistance to Malt1-IN-11 in Lymphoma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Malt1-IN-11 in lymphoma cell line experiments. The information provided is based on the current understanding of MALT1 inhibitors as a class of therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase. MALT1 is a key component of the CBM (CARD11-BCL10-MALT1) complex, which is crucial for NF-κB signaling downstream of the B-cell receptor (BCR) and T-cell receptor (TCR).[1][2] By inhibiting the proteolytic activity of MALT1, this compound blocks the cleavage of MALT1 substrates, which in turn prevents the sustained activation of NF-κB, a key driver of proliferation and survival in many lymphoma subtypes, particularly Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL).[3][4]
Q2: Which lymphoma cell lines are expected to be sensitive to this compound?
Cell lines that are dependent on chronic BCR signaling and constitutive NF-κB activation are most likely to be sensitive to this compound. This includes many ABC-DLBCL cell lines.[3] Sensitivity can often be correlated with the presence of activating mutations in components of the BCR signaling pathway upstream of MALT1.
Q3: What are the known or potential mechanisms of resistance to MALT1 inhibitors like this compound?
Resistance to MALT1 inhibitors can arise through several mechanisms:
-
Mutations downstream of MALT1: Genetic alterations in proteins that act downstream of MALT1 in the NF-κB pathway can bypass the need for MALT1 activity.
-
Activation of bypass signaling pathways: Upregulation of alternative pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, can compensate for the inhibition of NF-κB signaling.[5][6]
-
Increased drug efflux: Overexpression of multidrug resistance transporters could potentially reduce the intracellular concentration of this compound.
-
Alterations in MALT1 itself: While less common, mutations in the MALT1 protein could potentially alter the binding of this compound, reducing its inhibitory effect.
Q4: How can I confirm that this compound is inhibiting MALT1 activity in my cells?
The most direct way is to assess the cleavage of known MALT1 substrates by Western blot. MALT1 cleaves several proteins, including CYLD, RelB, and BCL10.[7][8][9] A successful inhibition of MALT1 by this compound should result in a decrease in the cleaved forms of these substrates. Additionally, you can measure the activity of downstream NF-κB signaling by looking at the phosphorylation of IκBα or the nuclear translocation of NF-κB subunits like p65.
Troubleshooting Guides
Problem 1: My lymphoma cell line, which is expected to be sensitive, shows little or no response to this compound.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. We recommend a starting range based on published data for similar MALT1 inhibitors (e.g., 0.1 µM to 10 µM). |
| Poor Drug Stability or Activity | Ensure that your stock of this compound is properly stored and has not expired. Test the activity of your compound in a cell-free biochemical assay if possible. |
| Cell Line Misidentification or Contamination | Verify the identity of your cell line using short tandem repeat (STR) profiling. Test for mycoplasma contamination, as this can alter cellular responses to drugs. |
| Intrinsic Resistance | The cell line may have intrinsic resistance mechanisms. Analyze the genomic and proteomic profile of your cell line to look for mutations downstream of MALT1 or activation of bypass pathways. |
Problem 2: My lymphoma cell line initially responds to this compound but then develops resistance over time.
| Possible Cause | Suggested Solution |
| Acquired Resistance through Clonal Selection | This is a common issue. You have likely selected for a subpopulation of cells with resistance-conferring mutations or pathway alterations. |
| Activation of Bypass Pathways | Investigate the activation status of alternative survival pathways like PI3K/AKT/mTOR using Western blotting for key phosphorylated proteins (e.g., p-AKT, p-S6). Consider combination therapy with inhibitors of the identified bypass pathway.[5][6] |
| Induction of Drug Efflux Pumps | Use RT-qPCR or Western blotting to check for the upregulation of ABC transporters (e.g., MDR1). Co-treatment with an inhibitor of these pumps may restore sensitivity. |
Data Presentation
Table 1: Hypothetical GI50 Values for this compound in Various Lymphoma Cell Lines
| Cell Line | Subtype | Expected Sensitivity | Hypothetical GI50 (µM) |
| TMD8 | ABC-DLBCL | Sensitive | 0.5 |
| HBL-1 | ABC-DLBCL | Sensitive | 0.8 |
| OCI-Ly10 | ABC-DLBCL | Sensitive | 1.2 |
| SU-DHL-2 | GCB-DLBCL | Resistant | > 10 |
| U2932 | ABC-DLBCL | Resistant | > 10 |
| HBL-1-MR | This compound Resistant | Resistant | > 10 |
Note: These are hypothetical values for illustrative purposes. Researchers should determine the GI50 for their specific cell lines and resistant models experimentally.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Lymphoma Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the inhibitor.
Materials:
-
Lymphoma cell line of interest (e.g., HBL-1)
-
Complete cell culture medium
-
This compound
-
Cell counting solution (e.g., trypan blue)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response curve to determine the concentration of this compound that inhibits the growth of the parental cell line by 50% (IC50).
-
Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells daily. Initially, a significant portion of the cells will die.
-
Allow Recovery: Continue to culture the surviving cells in the same concentration of this compound, changing the medium every 2-3 days. Wait for the cell population to recover and resume a normal growth rate.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, double the concentration of this compound.
-
Repeat and Select: Repeat steps 3-5, gradually increasing the concentration of this compound. This process can take several months.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50), the resistant cell line is established. Characterize the resistance by determining the new IC50 and investigating the underlying resistance mechanisms.
Protocol 2: Western Blot for MALT1 Substrate Cleavage
This protocol is for assessing the inhibition of MALT1's proteolytic activity.
Materials:
-
Parental and this compound resistant lymphoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-CYLD, anti-RelB, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
Procedure:
-
Cell Treatment: Treat both parental and resistant cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-CYLD) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Analysis: Compare the levels of the full-length and cleaved forms of the MALT1 substrate between the different treatment groups. A decrease in the cleaved form in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: MALT1 Signaling Pathway and Resistance Mechanism.
Caption: Experimental Workflow for Resistance Analysis.
Caption: Troubleshooting Logic for Lack of Response.
References
- 1. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 8. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Best practices for long-term storage of Malt1-IN-11
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage and effective use of Malt1-IN-11.
Best Practices for Long-Term Storage
Proper storage of this compound is crucial to maintain its stability and efficacy for reproducible experimental results. While the manufacturer's Certificate of Analysis should always be consulted for specific recommendations, the following best practices are based on general guidelines for small molecule inhibitors.
Storage as a Solid
| Condition | Temperature | Duration | Notes |
| Long-Term Storage | -20°C | Up to 3 years | Store in a tightly sealed vial in a desiccator to protect from moisture.[1] |
| Short-Term Storage | 4°C | Up to 2 years | Keep in a desiccator.[2] |
| Shipping | Room Temperature | For the duration of shipping | The compound is stable at ambient temperature for short periods. Upon receipt, store at the recommended long-term storage temperature.[2] |
Storage in Solution
This compound is typically dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution.
| Condition | Temperature | Duration | Notes |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] |
| Stock Solution | -20°C | Up to 1-3 months | Aliquoting is highly recommended.[2][3][4] |
Important Considerations:
-
DMSO Quality: Use anhydrous, high-purity DMSO to prepare stock solutions, as moisture can degrade the compound.
-
Aliquoting: Prepare aliquots of a volume convenient for your experiments to minimize the number of freeze-thaw cycles.[1][2]
-
Aqueous Solutions: Aqueous solutions of small molecules are generally not stable and should be prepared fresh for each experiment. Do not store this compound in aqueous buffers for extended periods.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous media | The compound is not soluble at the working concentration in your aqueous buffer. | First, prepare serial dilutions of your DMSO stock solution in DMSO. Then, add the final diluted DMSO sample to your aqueous buffer with vigorous mixing. The final DMSO concentration in your experiment should be kept low (typically <0.5%) to avoid solvent effects on cells.[2] |
| Difficulty dissolving the compound | The compound may have formed a thin film on the vial walls or may require more energy to dissolve. | Gently shake the vial to ensure all the powder is at the bottom. Use vortexing or sonication to aid dissolution. If necessary, gentle warming (not exceeding 50°C) can be applied.[1] |
| Inconsistent experimental results | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. The solvent may be contaminated with water. | Always follow the recommended storage conditions. Use fresh, anhydrous DMSO for preparing stock solutions. When thawing an aliquot, allow it to come to room temperature before opening to prevent condensation. Discard any unused portion of a thawed aliquot of a solution. |
| Vial appears empty upon arrival | The compound is a small quantity and may have coated the walls of the vial as a thin film. | This is common for small quantities of lyophilized compounds. Add the appropriate solvent to the vial and vortex or sonicate to ensure the entire compound is dissolved.[2][4] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Based on general practices for similar small molecules, we recommend dissolving this compound in high-purity, anhydrous DMSO to a concentration of 10-50 mM. Ensure the compound is fully dissolved by vortexing or sonication.
Q2: Can I store my this compound stock solution at 4°C?
A2: It is not recommended to store DMSO stock solutions at 4°C for extended periods, as this can lead to precipitation and degradation of the compound. For long-term storage, -80°C is optimal.
Q3: How many times can I freeze and thaw my stock solution?
A3: It is best to avoid multiple freeze-thaw cycles. We strongly recommend preparing single-use aliquots of your stock solution to maintain the integrity of the compound.[1][2]
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
A4: The final concentration of DMSO should be kept as low as possible, typically below 0.5%, to minimize any solvent-induced effects on your cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[2]
Q5: The product was shipped at room temperature, but the label says to store at -20°C. Is it still viable?
A5: Yes. Small molecule inhibitors are generally stable at room temperature for the duration of shipping. Upon receipt, you should immediately store the product at the recommended long-term storage temperature indicated on the label.[2]
Experimental Workflow and Signaling Pathway
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a general workflow for using this compound in a cell-based assay to assess its effect on cytokine production.
References
Addressing variability in Malt1-IN-11 experimental outcomes
Welcome to the technical support center for Malt1-IN-11. This resource is designed for researchers, scientists, and drug development professionals to address variability in experimental outcomes and provide guidance on the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease inhibitor.[1][2] MALT1 is a paracaspase that plays a crucial role in both the adaptive and innate immune systems.[3][4][5] It functions as a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for NF-κB activation downstream of antigen receptors like the T-cell receptor (TCR) and B-cell receptor (BCR).[6][7][8][9] MALT1 has a dual function: it acts as a scaffold to recruit downstream signaling molecules and possesses proteolytic activity that cleaves specific substrates to amplify and sustain NF-κB signaling.[8][9] this compound specifically inhibits the protease function of MALT1.
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used for research in oncology, as well as autoimmune and inflammatory disorders.[1][2] Given that aberrant MALT1 activity is implicated in the pathogenesis of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), and some autoimmune diseases, this compound serves as a valuable tool for studying the therapeutic potential of MALT1 inhibition.[10]
Q3: What is the potency of this compound?
A3: this compound is a highly potent inhibitor of MALT1 protease activity, with a reported IC50 of less than 10 nM.[1][2] It has also been shown to inhibit IL-10 secretion in OCI-LY10 cells with an IC50 between 10-100 nM.[1]
Q4: In which cell lines is this compound expected to be most effective?
A4: The efficacy of MALT1 inhibitors like this compound is highly dependent on the genetic background of the cell line. Cell lines that exhibit constitutive activation of the NF-κB pathway due to mutations in upstream signaling components, such as ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10, HBL-1, TMD8), are particularly sensitive to MALT1 inhibition.[10][11] In contrast, germinal center B-cell like (GCB) DLBCL cell lines are generally less sensitive.[12]
Troubleshooting Guide
Q1: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the issue?
A1: There are several potential reasons for a lack of effect on cell viability:
-
Cell Line Insensitivity: The cell line you are using may not be dependent on MALT1 protease activity for survival. This is often the case for cell lines that do not have constitutive activation of the BCR or NF-κB signaling pathways.
-
Suboptimal Concentration: Ensure you are using an appropriate concentration range. Based on its potency, a starting range of 10 nM to 1 µM is recommended for cellular assays.
-
Incorrect Timepoint: The effects of MALT1 inhibition on cell viability may take time to manifest. Consider extending the treatment duration to 48 or 72 hours.[13]
-
Solubility Issues: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. Poor solubility can lead to a lower effective concentration.
Q2: My western blot results do not show a decrease in the cleavage of a known MALT1 substrate (e.g., CYLD, RelB). Why might this be?
A2:
-
Insufficient MALT1 Activation: In some cell lines, MALT1 activity is not constitutive and requires stimulation. If you are using such a cell line (e.g., Jurkat T-cells), you may need to stimulate the cells with agents like PMA and ionomycin to induce MALT1 activity before treating with the inhibitor.[14]
-
Antibody Quality: The antibody used to detect the cleaved or full-length substrate may not be specific or sensitive enough. Ensure you are using a validated antibody for your application.
-
Timing of Inhibition and Lysis: The kinetics of substrate cleavage can be rapid. You may need to optimize the pre-incubation time with this compound and the timing of cell lysis after stimulation.
-
Loading Controls: Always use a reliable loading control to ensure equal protein loading across your gel.
Q3: I am seeing inconsistent results in my NF-κB reporter assays.
A3:
-
Transient Transfection Variability: If you are using a transiently transfected reporter plasmid, variability in transfection efficiency can lead to inconsistent results. Consider generating a stable cell line expressing the NF-κB reporter.
-
Cell Health: Ensure your cells are healthy and not overgrown, as this can affect their responsiveness to stimuli and inhibitors.
-
Reagent Quality: Use high-quality reagents, including the luciferase assay substrate, and ensure they are stored correctly.
-
Internal Control: Always co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency and cell number.[13]
Quantitative Data Summary
Table 1: Potency of this compound
| Assay | Cell Line | IC50 | Reference |
| MALT1 Protease Inhibition | - | < 10 nM | [1][2] |
| IL-10 Secretion | OCI-LY10 | 10-100 nM | [1] |
Table 2: Examples of Other MALT1 Inhibitors
| Inhibitor | Type | Reported IC50/GI50 | Reference |
| MI-2 | Covalent, Active Site | GI25 in high-nanomolar range (HBL-1 cells) | [10] |
| Mepazine | Allosteric, Reversible | IC50 of 0.83 µM (full-length MALT1) | [15] |
| Z-VRPR-FMK | Irreversible Peptide | - | [12] |
| Compound 3 | Irreversible, Substrate-mimetic | GI50 of ~10-200 nM in ABC-DLBCL lines | [11] |
Experimental Protocols
Western Blot for MALT1 Substrate Cleavage (CYLD)
Objective: To assess the inhibitory effect of this compound on the proteolytic activity of MALT1 by measuring the cleavage of its substrate, CYLD.
Materials:
-
Cell line of interest (e.g., HBL-1, TMD8)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PMA and Ionomycin (for stimulated activation, if required)
-
Ice-cold PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CYLD
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells at an appropriate density and allow them to adhere or recover overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired duration (e.g., 4-24 hours).
-
If necessary, stimulate MALT1 activity with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) for a short period (e.g., 2 hours) before harvesting.[16]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[17]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYLD antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and analyze the band intensities for full-length and cleaved CYLD.
-
Re-probe the membrane with a loading control antibody to confirm equal loading.
Cell Viability Assay (CCK-8 or MTT)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of medium.[13]
-
Allow the cells to attach or acclimate overnight.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include wells with vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[13]
-
For MTT assay, add MTT reagent and incubate for 3-4 hours, then add solubilization buffer.[18][19]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound or DMSO as you would for a viability assay.
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.[15][20]
-
Incubate the cells in the dark for 15 minutes at room temperature.[20]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[20]
-
Analyze the samples by flow cytometry as soon as possible.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. MALT1 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. The Paracaspase MALT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Sample preparation for western blot | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. kumc.edu [kumc.edu]
Technical Support Center: Validating Malt1-IN-11 Specificity
This guide provides researchers, scientists, and drug development professionals with essential control experiments and troubleshooting advice for validating the specificity of Malt1-IN-11, a potent and irreversible inhibitor of the MALT1 paracaspase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is validating its specificity crucial?
This compound is a small molecule inhibitor that targets the proteolytic activity of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for activating the NF-κB pathway downstream of antigen receptors in lymphocytes.[1][2][3] Aberrant MALT1 activity is implicated in certain types of lymphomas and autoimmune diseases, making it an attractive therapeutic target.[4][5]
Q2: What is the MALT1 signaling pathway?
MALT1 is a dual-function protein acting as both a scaffold and a protease. Upon T-cell or B-cell receptor stimulation, Protein Kinase C (PKC) phosphorylates CARD11 (also known as CARMA1), leading to the recruitment of BCL10 and MALT1 to form the CBM complex.[1][2][6] This complex then recruits TRAF6, an E3 ubiquitin ligase, which activates the IKK complex, ultimately leading to the activation of the canonical NF-κB pathway.[6]
Furthermore, activated MALT1 cleaves several substrates, including A20, BCL10, CYLD, and RelB, to fine-tune the immune response.[2][6][7] this compound specifically inhibits this proteolytic (paracaspase) activity.
Q3: What are the essential positive and negative controls when using this compound?
Proper controls are fundamental to attribute the observed phenotype to MALT1 inhibition. A multi-faceted approach using different types of controls is highly recommended.
| Control Type | Description | Purpose | Expected Outcome with this compound |
| Positive Control | A structurally and mechanistically distinct MALT1 inhibitor (e.g., Z-VRPR-fmk, MI-2).[8][9] | Confirms that the phenotype is due to MALT1 inhibition and not a specific off-target effect of this compound. | The distinct inhibitor should replicate the phenotype observed with this compound. |
| Negative Control | A structurally similar but inactive analog of this compound. | Rules out effects caused by the chemical scaffold of the inhibitor, independent of MALT1 binding. | The inactive analog should have no effect on the biological system. |
| Genetic Control | MALT1 knockout or knockdown (e.g., shRNA, CRISPR) cells. | Provides the most definitive evidence that the phenotype is MALT1-dependent. | MALT1-deficient cells should phenocopy the effects of this compound treatment. The inhibitor should have no further effect in these cells. |
| Rescue Experiment | Expression of a drug-resistant MALT1 mutant in a MALT1-deficient background. | Confirms that the inhibitor's effect is specifically mediated through MALT1. | The drug-resistant MALT1 mutant should reverse the phenotype caused by this compound. |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO). | Accounts for any effects of the solvent on the cells or assay. | The vehicle should not produce the biological effect of interest. |
Troubleshooting & Experimental Guides
Q4: How can I confirm that this compound is engaging its target in my cells?
Target engagement assays directly measure the interaction between an inhibitor and its target protein within the complex cellular environment. This is a crucial step to confirm that the inhibitor reaches and binds to MALT1 at the concentrations used in your experiments.
A highly effective method is the Cellular Thermal Shift Assay (CETSA) .[10][11][12] The principle is that when a ligand (like this compound) binds to its target protein (MALT1), it often stabilizes the protein, increasing its resistance to heat-induced denaturation.
Q5: My results with this compound are not what I expected. How do I troubleshoot?
Unexpected results can arise from various factors. Use a systematic approach to pinpoint the issue.
Q6: How do I perform a Western blot to check for MALT1 activity?
Measuring the cleavage of a known MALT1 substrate is a direct readout of its proteolytic activity. CYLD is a commonly used substrate.[8] Inhibition of MALT1 should lead to a decrease in the amount of cleaved CYLD.
Protocol: Western Blot for CYLD Cleavage
-
Cell Treatment:
-
Plate cells (e.g., ABC-DLBCL cell lines like HBL-1 or OCI-Ly3) at an appropriate density.
-
Treat cells with the desired concentrations of this compound, a positive control inhibitor (e.g., 20 µM Z-VRPR-fmk), and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the cleaved form of CYLD overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or film.
-
-
Analysis:
-
Quantify band intensities. A decrease in the cleaved CYLD band in inhibitor-treated samples compared to the vehicle control indicates successful MALT1 inhibition. Always normalize to a loading control (e.g., GAPDH, β-Actin).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. MALT1 - Wikipedia [en.wikipedia.org]
- 4. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. rupress.org [rupress.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 9. philliptimelab.wse.jhu.edu [philliptimelab.wse.jhu.edu]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
MALT1 Inhibition In Vitro: A Comparative Analysis of Malt1-IN-11 and MI-2
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe or therapeutic lead is a critical decision. This guide provides an objective, data-driven comparison of two commonly used in vitro inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1): Malt1-IN-11 and MI-2.
MALT1 is a key mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, playing a crucial role in the activation of immune cells.[1][2] Its protease activity is a validated therapeutic target in various B-cell lymphomas and autoimmune disorders.[2] Both this compound and MI-2 are potent MALT1 inhibitors, but they exhibit distinct biochemical and cellular profiles. This guide aims to summarize the available in vitro data for these two compounds to facilitate informed decision-making in research and development.
At a Glance: Key In Vitro Properties
| Feature | This compound | MI-2 |
| Reported IC50 | < 10 nM (Biochemical Assay) | 5.84 µM (Biochemical Assay) |
| Cellular Potency (GI50) | Not Publicly Available | 0.2 - 0.5 µM in ABC-DLBCL cell lines |
| Mechanism of Action | MALT1 Protease Inhibitor | Irreversible MALT1 Protease Inhibitor |
| Selectivity | Not Publicly Available | Selective for MALT1 over several caspases. Potential off-target effects on GPX4 reported. |
| Primary Literature | Patent (Details not readily available) | Fontan L, et al. Cancer Cell. 2012. |
In-Depth Comparison of In Vitro Performance
In contrast, MI-2 is a well-characterized, irreversible inhibitor of MALT1.[4][5][6] While its biochemical IC50 of 5.84 µM is significantly higher than that reported for this compound, it demonstrates potent growth inhibition in MALT1-dependent Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines, with GI50 values in the sub-micromolar range.[4][5] This discrepancy between biochemical and cellular potency is likely due to the irreversible nature of its binding to MALT1.[4] MI-2 has been shown to be selective for MALT1 over caspases-3, -8, and -9. However, a recent study has suggested that MI-2 may induce ferroptosis through direct inhibition of GPX4, an effect independent of its MALT1 inhibitory activity.[7]
MALT1 Signaling Pathway
MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is assembled downstream of B-cell receptor (BCR) and T-cell receptor (TCR) activation. Upon activation, the CBM complex recruits and activates IκB kinase (IKK), leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows for the nuclear translocation of NF-κB transcription factors and the subsequent expression of genes involved in cell survival, proliferation, and inflammation. MALT1's protease activity is crucial for this process, as it cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RELB.[8]
Caption: MALT1 signaling pathway downstream of BCR/TCR activation.
Experimental Methodologies
To ensure reproducibility and enable comparison across studies, detailed experimental protocols are essential. The following are key in vitro assays used to characterize MALT1 inhibitors, with a focus on the methodologies reported for MI-2.
MALT1 Protease Activity Assay (Biochemical)
This assay directly measures the enzymatic activity of recombinant MALT1 and its inhibition by a test compound.
Caption: Workflow for a typical MALT1 biochemical protease assay.
Protocol:
-
Recombinant full-length MALT1 protein is incubated with varying concentrations of the test inhibitor (e.g., MI-2) in an appropriate assay buffer.
-
A fluorogenic MALT1 substrate, such as Ac-LRSR-AMC, is added to the mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30°C).
-
The fluorescence generated by the cleavage of the substrate is measured at specific time points using a microplate reader (e.g., excitation at 360 nm and emission at 465 nm).
-
The rate of substrate cleavage is calculated, and the percent inhibition at each inhibitor concentration is determined relative to a vehicle control.
-
The IC50 value is calculated by fitting the dose-response data to a suitable equation.
Cellular MALT1 Cleavage Assay
This assay assesses the ability of an inhibitor to block MALT1's proteolytic activity within a cellular context.
Protocol:
-
MALT1-dependent cells (e.g., HBL-1 or TMD8 ABC-DLBCL cells) are treated with various concentrations of the MALT1 inhibitor for a specified period.
-
Following treatment, cells are lysed, and protein extracts are prepared.
-
The cleavage of a known intracellular MALT1 substrate, such as CYLD or RELB, is assessed by Western blotting.
-
The levels of the full-length and cleaved forms of the substrate are quantified and normalized to a loading control.
-
A dose-dependent decrease in the cleaved substrate and an increase in the full-length substrate indicate cellular MALT1 inhibition.
Cell Proliferation/Viability Assay
This assay determines the effect of the MALT1 inhibitor on the growth and survival of cancer cell lines.
Protocol:
-
Cells (e.g., ABC-DLBCL and GCB-DLBCL cell lines) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the MALT1 inhibitor.
-
After a defined incubation period (e.g., 48-72 hours), cell viability or proliferation is measured using a suitable method, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®) or by trypan blue exclusion.
-
The results are normalized to vehicle-treated control cells.
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Conclusion
Both this compound and MI-2 are valuable tools for studying MALT1 biology and for the development of potential therapeutics. This compound exhibits high biochemical potency, but a comprehensive in vitro characterization is not yet publicly available, making direct comparisons challenging. MI-2, while less potent in biochemical assays, is a well-characterized irreversible inhibitor with proven cellular efficacy and a defined, albeit potentially complex, selectivity profile.
For researchers requiring a highly potent MALT1 inhibitor for biochemical assays, this compound may be a suitable choice, with the caveat of limited publicly available data. For studies in cellular systems, particularly those involving MALT1-dependent lymphoma models, MI-2 provides a well-documented option with established cellular activity. However, researchers should be mindful of its potential off-target effects, especially when interpreting cellular phenotypes. The choice between these two inhibitors will ultimately depend on the specific experimental context and the level of characterization required for the study.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to the In Vivo Efficacy of MALT1 Inhibitors: JNJ-67856633 and MI-2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of two key MALT1 inhibitors, JNJ-67856633 and MI-2. This analysis is supported by experimental data from preclinical studies, detailing their efficacy in lymphoma models.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical mediator in the activation of NF-κB signaling downstream of antigen receptors, making it a compelling therapeutic target in various B-cell lymphomas.[1] The proteolytic activity of MALT1 is particularly crucial for the survival and proliferation of certain lymphoma subtypes, such as Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL).[2][3] This guide focuses on the in vivo efficacy of two small molecule inhibitors of MALT1: JNJ-67856633, a potent and allosteric inhibitor, and MI-2, the first-in-class MALT1 protease inhibitor.[2][4]
Quantitative Efficacy Comparison
The following table summarizes the in vivo efficacy of JNJ-67856633 and MI-2 in various xenograft models of B-cell lymphomas.
| Inhibitor | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Outcomes |
| JNJ-67856633 | Mouse | CARD11-mutant ABC-DLBCL | 1, 3, 10, 30, 100 mg/kg, b.i.d., 28 days (p.o.) & 60 mg/kg, q.d., 28 days (p.o.) | Dose-dependent tumor growth inhibition.[5] |
| Patient-Derived Xenograft (PDX) | CARD11-mutant & CD79b-mutant ABC-DLBCL (LY-24-0064 & LY-2298) | 10, 30, 100 mg/kg, b.i.d. (p.o.) | Antitumor activity observed.[5] | |
| Human DLBCL Xenograft | OCI-Ly3, OCI-Ly10 | Not specified | Potent tumor growth inhibition.[4] | |
| MI-2 | SCID NOD Mice | TMD8, HBL-1 (ABC-DLBCL) | 25 mg/kg, daily, 14 days (i.p.) | Profoundly suppressed tumor growth.[6] |
| SCID NOD Mice | OCI-Ly1 (GCB-DLBCL) | 25 mg/kg/day (i.p.) | No effect on tumor growth.[6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are outlined below to provide a comprehensive understanding of the supporting data.
General Xenograft Model Establishment
A standard protocol for establishing xenograft models for evaluating MALT1 inhibitor efficacy involves the following steps:
-
Cell Culture: Human ABC-DLBCL cell lines such as TMD8 and HBL-1 are cultured in appropriate media and conditions to ensure optimal growth and viability.
-
Animal Models: Immunodeficient mice, typically SCID NOD mice, are used to prevent rejection of the human tumor cells.[6]
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10⁷ cells) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[7]
-
Tumor Growth Monitoring: Once tumors are established and reach a palpable size, their volume is measured regularly using calipers. Tumor volume is often calculated using the formula: (length × width²) / 2.[8]
-
Randomization and Treatment: When tumors reach a predetermined average size, mice are randomized into treatment and control (vehicle) groups. Treatment with the MALT1 inhibitor or vehicle is then initiated according to the specified dosing regimen and administration route (e.g., oral gavage or intraperitoneal injection).[9]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.[10]
-
Pharmacodynamic Analysis: At the end of the study, tumors and blood samples can be collected to assess target engagement. This may involve measuring the levels of cleaved MALT1 substrates (e.g., BCL10, CYLD) or downstream signaling molecules (e.g., IL-10) to confirm that the inhibitor is hitting its target in vivo.[5][11]
Specific Protocols for JNJ-67856633 and MI-2
JNJ-67856633 In Vivo Efficacy Study in a CARD11-Mutant ABC-DLBCL Model:
-
Animal Model: Mice bearing CARD11-mutant ABC-DLBCL tumors.[5]
-
Treatment Groups: Vehicle control, and JNJ-67856633 at 1, 3, 10, 30, and 100 mg/kg administered orally twice daily (b.i.d.) for 28 days, and a 60 mg/kg once daily (q.d.) for 28 days group.[5]
-
Efficacy Assessment: Tumor volume was measured periodically to determine tumor growth inhibition.[5]
-
Pharmacodynamic Assessment: At 24 hours after a single dose, serum levels of IL-10 and tumor levels of uncleaved BCL10 were measured to assess MALT1 inhibition.[5]
MI-2 In Vivo Efficacy Study in ABC-DLBCL Xenograft Models:
-
Animal Model: SCID NOD mice with established TMD8 or HBL-1 xenografts.[6]
-
Treatment Groups: Vehicle control and MI-2 at 25 mg/kg administered daily via intraperitoneal (i.p.) injection for 14 days.[6]
-
Efficacy Assessment: Tumor growth was monitored to evaluate the anti-tumor effect of MI-2.[6]
-
Pharmacodynamic Assessment: In separate in vitro studies, MI-2 was shown to inhibit the cleavage of the MALT1 substrate CYLD.[2]
Visualizing the Mechanism and a Representative Workflow
To better illustrate the context of these inhibitors, the following diagrams depict the MALT1 signaling pathway and a typical experimental workflow for in vivo efficacy studies.
Caption: MALT1 Signaling Pathway and Points of Inhibition.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. JNJ-67856633 | MALT | TargetMol [targetmol.com]
Validating MALT1 Target Engagement in Living Cells: A Comparative Guide to MALT1-IN-11 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of Malt1-IN-11, a potent MALT1 protease inhibitor, in living cells. It offers an objective analysis of this compound's performance against other commonly used MALT1 inhibitors, supported by experimental data and detailed protocols.
Introduction to MALT1 and Its Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of immune signaling.[1][2][3][4][5][6][7][8][9] It functions as a dual-role protein, acting as both a scaffold and a cysteine protease within the CARD11-BCL10-MALT1 (CBM) signaling complex.[1][2][9] The proteolytic activity of MALT1 is critical for the activation of NF-κB signaling, a pathway frequently dysregulated in various B-cell lymphomas and autoimmune diseases.[1][2][3] This makes MALT1 an attractive therapeutic target.
This compound is a novel and potent MALT1 protease inhibitor with a reported IC50 value of less than 10 nM.[10] It has been shown to inhibit the secretion of IL-10 in OCI-LY10 cells with an IC50 in the range of 10-100 nM.[10] This guide will compare this compound with other well-established MALT1 inhibitors, such as MI-2 and Z-VRPR-FMK, and detail various experimental approaches to quantify their target engagement in a cellular context.
Comparative Analysis of MALT1 Inhibitors
The following table summarizes the key performance indicators of this compound and two alternative inhibitors, MI-2 and Z-VRPR-FMK. The data has been compiled from various sources and provides a comparative overview of their potency in biochemical and cell-based assays.
| Inhibitor | Target | Mechanism of Action | Biochemical IC50 | Cellular Potency (GI50/EC50) | Key References |
| This compound | MALT1 Protease | Not specified | < 10 nM | 10-100 nM (IL-10 secretion inhibition in OCI-LY10) | [10] |
| MI-2 | MALT1 Protease | Covalent | Not specified | 0.2 - 0.5 µM (Growth inhibition in various DLBCL cell lines) | [11] |
| Z-VRPR-FMK | MALT1 Protease | Irreversible, Covalent | Not specified | ~50 µM (NF-κB reporter assay inhibition) | [11][12] |
Note: Direct head-to-head comparative studies for this compound against other inhibitors are not yet publicly available. The data presented here is a compilation from different studies and should be interpreted with caution.
Experimental Protocols for Validating MALT1 Target Engagement
Several robust methods can be employed to validate the engagement of MALT1 inhibitors in living cells. Below are detailed protocols for key experimental approaches.
MALT1 Substrate Cleavage Assay
This assay directly measures the proteolytic activity of MALT1 by monitoring the cleavage of its known substrates. A reduction in substrate cleavage in the presence of an inhibitor indicates target engagement.
Principle: MALT1 cleaves several intracellular proteins, including CYLD, BCL10, and RelB. The cleavage of these substrates can be detected by Western blotting using antibodies that recognize either the full-length protein or the cleaved fragments.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line with constitutive MALT1 activity (e.g., ABC-DLBCL cell lines like OCI-Ly3, HBL-1, or TMD8).
-
Treat the cells with varying concentrations of the MALT1 inhibitor (e.g., this compound, MI-2) or a vehicle control for a specified duration (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for MALT1 substrates (e.g., anti-CYLD, anti-BCL10, or anti-RelB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the full-length and cleaved forms of the substrate.
-
Normalize the data to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of substrate cleavage inhibition for each inhibitor concentration.
-
MALT1 Reporter Assay (e.g., MALT1-GloSensor™)
This is a quantitative, cell-based assay that provides a direct readout of MALT1 protease activity.
Principle: The assay utilizes a genetically engineered fusion protein containing a substrate for MALT1 protease linked to a reporter molecule (e.g., a split luciferase). Cleavage of the substrate by active MALT1 leads to the generation of a measurable signal (e.g., luminescence).
Experimental Protocol:
-
Cell Transfection:
-
Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the MALT1 reporter construct.
-
-
Cell Plating and Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with different concentrations of the MALT1 inhibitor or a vehicle control.
-
-
Induction of MALT1 Activity (if necessary):
-
In some cell lines, MALT1 activity may need to be induced by stimulating the cells with agents like PMA and ionomycin.
-
-
Luminescence Measurement:
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferase substrate).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a control (e.g., untreated cells).
-
Plot the inhibitor concentration versus the percentage of MALT1 activity inhibition to determine the IC50 value.[13]
-
NanoBRET™ Target Engagement Assay
This is a highly sensitive, live-cell assay that measures the direct binding of a compound to its target protein.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged MALT1 protein and a fluorescently labeled tracer that binds to the MALT1 active site. A test compound that binds to MALT1 will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a plasmid encoding a NanoLuc®-MALT1 fusion protein.
-
-
Cell Plating and Treatment:
-
Plate the transfected cells in a white, opaque multi-well plate.
-
Add the fluorescent tracer to the cells.
-
Add varying concentrations of the test compound (e.g., this compound).
-
-
BRET Measurement:
-
Add the NanoLuc® substrate to the cells.
-
Measure the luminescence at two wavelengths (donor emission and acceptor emission) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the compound concentration versus the BRET ratio to determine the IC50 value for target engagement.
-
Visualizing MALT1 Signaling and Experimental Workflows
To better understand the biological context and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: MALT1 Signaling Pathway and Point of Inhibition.
Caption: MALT1 Substrate Cleavage Assay Workflow.
Conclusion
Validating the target engagement of MALT1 inhibitors in living cells is crucial for their development as therapeutic agents. This compound is a promising potent inhibitor of MALT1 protease. This guide provides a framework for comparing this compound to other inhibitors and offers detailed protocols for robustly assessing its cellular activity. The choice of assay will depend on the specific research question, available resources, and the desired level of quantitation. For direct evidence of enzymatic inhibition, the substrate cleavage assay is a reliable method. For high-throughput screening and quantitative potency determination, reporter assays and NanoBRET™ offer significant advantages.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MALT1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. MALT1 — 3decision [3decision.discngine.com]
- 7. pnas.org [pnas.org]
- 8. helmholtz-munich.de [helmholtz-munich.de]
- 9. merckmillipore.com [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
A Head-to-Head Comparison of Allosteric vs. Catalytic MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell lymphomas and autoimmune diseases.[1][2][3] Its dual role as a scaffold protein and a paracaspase makes it a central player in the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] Inhibition of MALT1's proteolytic activity is a promising strategy to counter the uncontrolled cell proliferation and survival characteristic of these conditions.[1] This guide provides a detailed head-to-head comparison of the two primary classes of MALT1 inhibitors: allosteric and catalytic, supported by experimental data and detailed methodologies.
Mechanism of Action: Two Sides of the Same Coin
MALT1 inhibitors can be broadly categorized based on their binding site and mechanism of action:
-
Catalytic Inhibitors: These molecules directly target the active site of the MALT1 protease. By binding to the catalytic dyad (Cys464 and His415), they prevent the cleavage of MALT1 substrates.[4] Many of these inhibitors, such as MI-2 and the tetrapeptide Z-VRPR-FMK, are irreversible, forming a covalent bond with the active site cysteine.[4]
-
Allosteric Inhibitors: These inhibitors bind to a distinct pocket on the MALT1 protein, away from the active site.[2][4] This binding event induces a conformational change that prevents the protease from adopting its active state, thereby inhibiting its catalytic function.[4] This class of inhibitors, which includes compounds like MLT-747 and ABBV-MALT1, are typically reversible and non-competitive.[4] A newer subclass of allosteric inhibitors, known as scaffolding modulators, has also been developed. These compounds selectively impact the scaffolding function of MALT1, which is crucial for NF-κB signaling, while having minimal effect on its protease activity.[3]
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade, which is crucial for lymphocyte activation and survival.
Quantitative Comparison of MALT1 Inhibitors
The following tables summarize the performance of representative allosteric and catalytic MALT1 inhibitors based on available experimental data.
Table 1: Biochemical Potency
| Inhibitor Class | Compound | Target | Assay Type | IC50 | Reference |
| Catalytic | MI-2 | MALT1 Protease | Enzymatic Assay | 5.84 µM | [5] |
| Z-VRPR-FMK | MALT1 Protease | Enzymatic Assay | Irreversible | [4] | |
| Allosteric | MLT-747 | MALT1 Protease | Enzymatic Assay | 14 nM | [5] |
| ABBV-MALT1 | MALT1 Protease | Biochemical Assay | 6 nM | [6] | |
| Compound 40 | MALT1 Protease | Biochemical Assay | 0.01 µM | [7] | |
| Scaffolding | Scaffolding Modulator | MALT1 Scaffolding | Cellular Assay | 15-250 nM | [3] |
Table 2: Cellular Activity
| Inhibitor Class | Compound | Cell Line | Assay Type | Endpoint | IC50 / EC50 | Reference |
| Catalytic | MI-2 | ABC-DLBCL | Cell Viability | Growth Inhibition | ~1 µM | |
| Allosteric | ABBV-MALT1 | OCI-LY3 (ABC-DLBCL) | Cell Proliferation | Growth Inhibition | 1.5-30,000 nM | [6] |
| Compound 40 | Jurkat T cells | T-cell Activation | IL-2 Production | 0.05 µM | [7] | |
| Compound 40 | TMD8 (ABC-DLBCL) | Cytokine Secretion | IL-6 / IL-10 | 0.10 / 0.06 µM | [7] | |
| Scaffolding | Scaffolding Modulator | Lymphoma Cell Lines | NF-κB Activity | Suppression | 2-90 nM | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MALT1 Enzymatic Assay
This assay measures the direct inhibitory effect of compounds on the proteolytic activity of MALT1.
Workflow Diagram:
Protocol:
-
Compound Plating: Dispense test compounds dissolved in DMSO into a 384-well plate.[6]
-
Enzyme Addition: Add purified recombinant MALT1 protein in an appropriate assay buffer (e.g., 25 mmol/L HEPES pH 7.5, 1 mmol/L EDTA, 0.8 mol/L sodium citrate, 0.005% BSA, 2 mmol/L DTT) to the wells containing the compounds.[6]
-
Pre-incubation: Incubate the plate at room temperature for approximately 40 minutes to allow for compound binding to the enzyme.[6]
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic MALT1 peptide substrate (e.g., TAMRA-LVSRGAAS-QSY7).[6]
-
Incubation: Incubate the reaction at room temperature for a specified period.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. The signal is proportional to MALT1 activity.
CYLD Cleavage Assay
This cellular assay assesses the ability of an inhibitor to block MALT1-mediated cleavage of its endogenous substrate, CYLD.
Workflow Diagram:
Protocol:
-
Cell Culture: Culture appropriate cells (e.g., Jurkat T-cells or ABC-DLBCL cell lines) to the desired density.[4]
-
Inhibitor Treatment: Treat the cells with various concentrations of the MALT1 inhibitor or a vehicle control for a specified duration (e.g., 12 hours).[4]
-
Cell Stimulation: Stimulate the cells with agents that activate the MALT1 pathway, such as phorbol 12-myristate 13-acetate (PMA) and ionomycin, for a short period (e.g., 2 hours).[4]
-
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for CYLD (detecting both full-length and cleaved forms) and a loading control (e.g., β-actin).
-
Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. A decrease in the cleaved CYLD fragment indicates MALT1 inhibition.
NF-κB Reporter Assay
This assay quantifies the effect of MALT1 inhibitors on the downstream NF-κB signaling pathway.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T) stably or transiently transfected with an NF-κB luciferase reporter construct into a 96-well plate.[1][8]
-
Inhibitor Treatment: Treat the cells with the MALT1 inhibitor or vehicle.
-
Stimulation: Stimulate NF-κB activation by treating the cells with an appropriate agonist (e.g., TNFα or PMA).[8]
-
Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).[9]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system used.[1][8] A decrease in luminescence indicates inhibition of the NF-κB pathway.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of MALT1 inhibitors on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., ABC-DLBCL lines) in a 96-well plate at a predetermined density.[10]
-
Compound Treatment: Add serial dilutions of the MALT1 inhibitor to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[10]
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).[10][11]
-
Measurement: Measure the luminescence using a plate reader. A decrease in signal indicates reduced cell viability.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of MALT1 inhibitors in a living organism.
Protocol:
-
Cell Implantation: Implant human lymphoma cells (e.g., ABC-DLBCL) subcutaneously into immunocompromised mice.[12][13]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the MALT1 inhibitor or vehicle according to a predetermined dosing schedule (e.g., daily oral gavage).[13]
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.[12]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[12]
Concluding Remarks
Both allosteric and catalytic inhibitors have demonstrated significant potential in targeting MALT1 for the treatment of lymphomas and other diseases. Allosteric inhibitors are currently the preferred modality in clinical development, potentially due to advantages in selectivity and a lower likelihood of off-target effects compared to active site-directed inhibitors.[2] However, the development of potent and selective catalytic inhibitors remains an active area of research.[2] The recent emergence of MALT1 scaffolding inhibitors presents a novel and differentiated approach that may offer superior efficacy in blocking NF-κB signaling.[3]
The choice between these inhibitor classes for therapeutic development will depend on a comprehensive evaluation of their respective efficacy, safety profiles, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the robust preclinical assessment of novel MALT1 inhibitors, facilitating the identification of promising candidates for clinical translation.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Paper: Discovery of Novel, First-in-Class Allosteric Modulators of MALT1 Scaffolding Function with Differentiated Pharmacology for NFκB-Driven Malignancies [ash.confex.com]
- 4. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. ch.promega.com [ch.promega.com]
- 12. BiTE® Xenograft Protocol [protocols.io]
- 13. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of Malt1-IN-11 with other signaling pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors with other signaling pathways. Given the absence of specific published data for "Malt1-IN-11," this document focuses on well-characterized, representative MALT1 inhibitors to illustrate the principles of selectivity and potential off-target effects. The information presented is intended to aid in the evaluation and selection of appropriate chemical probes and potential therapeutic candidates.
Introduction to MALT1 Signaling
MALT1 is a key signaling protein with a dual function: it acts as a scaffold and possesses paracaspase activity. It is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for the activation of the nuclear factor-κB (NF-κB) signaling pathway downstream of T-cell and B-cell antigen receptor engagement.[1][2][3][4] MALT1's proteolytic activity further modulates signaling by cleaving and inactivating negative regulators of NF-κB, such as A20 (TNFAIP3) and CYLD, as well as cleaving other substrates like BCL10 and RelB.[4][5][6] Due to its critical role in lymphocyte activation and the survival of certain lymphomas, MALT1 is an attractive therapeutic target.[3][7] However, the potential for cross-reactivity with other signaling pathways is a critical consideration in the development of MALT1 inhibitors.
MALT1 Signaling Pathways
MALT1 is primarily activated downstream of antigen receptors in lymphocytes. However, its involvement extends to other pathways, creating potential for both on-target and off-target effects of its inhibitors.
Primary MALT1 Signaling Pathway (BCR/TCR)
The canonical MALT1 signaling pathway is initiated by the activation of B-cell receptors (BCR) or T-cell receptors (TCR), leading to the formation of the CBM complex and subsequent activation of NF-κB.
Potential Cross-Reactivity Pathways
MALT1 has been implicated in other signaling cascades, which could be affected by MALT1 inhibitors. Functional genomics screens have suggested potential links between MALT1 and the PI3K/MTORC1 pathways, where inhibition of MALT1 can lead to feedback activation of MTORC1.[8][9] Additionally, MALT1 is involved in signaling downstream of C-type lectin receptors (CLRs) like Dectin-1, and its role in Toll-like receptor (TLR) signaling is a subject of ongoing research.[10][11]
Comparison of MALT1 Inhibitors
Several classes of MALT1 inhibitors have been developed, each with distinct mechanisms of action and selectivity profiles.
| Inhibitor Class | Representative Compound(s) | Mechanism of Action | Reported Selectivity |
| Peptide-Based | z-VRPR-fmk | Irreversible, active-site directed | Good selectivity against some caspases, but potential for off-targets due to peptide nature.[12] |
| Covalent Active Site | MI-2 | Irreversible, active-site directed | High selectivity for MALT1 over other caspases.[2] |
| Allosteric | Mepazine, Thioridazine | Reversible, non-competitive | High specificity for MALT1. |
| Small Molecule | ABBV-MALT1 | Not specified | Potent and selective in preclinical models.[13] |
Quantitative Data on Inhibitor Selectivity
Assessing the selectivity of MALT1 inhibitors is crucial to minimize off-target effects. This is often achieved by screening the compounds against a panel of other proteases.
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity Panel Results | Reference |
| Compound 3 (Z-VRPR-fmk derivative) | MALT1 | <20 | Minimal activity against a panel of 26 cysteine proteases (caspases, cathepsins). Only 3 inhibited by >50% at 100 nM. | [1] |
| MI-2 | MALT1 | <20,000 (biochemical IC50) | Highly selective for MALT1 versus other caspases. | [2] |
| ABBV-MALT1 | MALT1 | ~300 (EC50 in OCI-LY3 cells) | Minimal antiproliferative activity in a broad panel of 500 cell lines, indicating high selectivity. | [13] |
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted approach is required to thoroughly evaluate the selectivity of a MALT1 inhibitor.
Biochemical MALT1 Activity Assay
Objective: To determine the direct inhibitory effect of a compound on MALT1 enzymatic activity.
Methodology:
-
A recombinant, catalytically active form of MALT1 (e.g., a leucine zipper-fused MALT1 construct, LZ-MALT1) is used.[2]
-
The inhibitor, at varying concentrations, is pre-incubated with the recombinant MALT1.
-
A fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC or TAMRA-LVSRGAAS-QSY7) is added to initiate the reaction.[2][13]
-
The cleavage of the substrate releases a fluorescent signal, which is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based MALT1 Activity Assays
Objective: To assess the inhibitor's ability to block MALT1 activity within a cellular context.
a) MALT1 Substrate Cleavage Assay (Western Blot)
Methodology:
-
MALT1-dependent cells (e.g., ABC-DLBCL cell lines like HBL-1 or TMD8) are treated with the inhibitor for a specified duration.[2]
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for MALT1 substrates, such as CYLD or A20, to detect both the full-length and cleaved forms.[2][10]
-
A reduction in the cleaved form and an increase in the full-length form of the substrate indicate MALT1 inhibition.
b) MALT1 GloSensor Reporter Assay
Methodology:
-
A cell line is engineered to express a reporter construct consisting of a MALT1 cleavage site flanked by two luciferase subunits (split luciferase).[1][5]
-
Upon MALT1 activation (e.g., by PMA and ionomycin stimulation), the reporter is cleaved, allowing the luciferase subunits to reassemble and generate a luminescent signal.
-
Cells are pre-treated with the MALT1 inhibitor before stimulation.
-
A dose-dependent decrease in luminescence indicates inhibition of MALT1 protease activity in live cells.[1][5]
Protease Selectivity Profiling
Objective: To determine the inhibitor's specificity for MALT1 against a panel of other proteases.
Methodology:
-
The inhibitor is tested in biochemical assays against a broad range of proteases, particularly other cysteine proteases like caspases and cathepsins.[1]
-
The IC50 values for each protease are determined and compared to the IC50 for MALT1 to calculate a selectivity ratio.
Cellular Proliferation Assays
Objective: To evaluate the inhibitor's selective toxicity towards MALT1-dependent cancer cells.
Methodology:
-
A panel of cell lines, including those known to be dependent on MALT1 signaling (e.g., ABC-DLBCL) and those that are not (e.g., GCB-DLBCL), are treated with a range of inhibitor concentrations.[2][13]
-
Cell viability or proliferation is measured after a set period (e.g., 48-120 hours) using assays such as CellTiter-Glo.[13]
-
A significantly lower EC50 or GI50 in MALT1-dependent cell lines compared to MALT1-independent lines indicates on-target activity.
Conclusion
While specific data for this compound is not publicly available, the framework presented in this guide provides a comprehensive approach to evaluating the cross-reactivity of any MALT1 inhibitor. By employing a combination of biochemical and cell-based assays, along with broad selectivity profiling, researchers can gain a clear understanding of a compound's specificity and potential for off-target effects. The unique nature of MALT1 as the sole human paracaspase presents an opportunity for the development of highly selective inhibitors with a favorable therapeutic window.[3][11] Careful characterization of cross-reactivity is paramount to advancing safe and effective MALT1-targeted therapies.
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 6. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]
- 7. Aggressive Blood Cancer: Contribution of Enzyme MALT1 Uncovered [helmholtz-munich.de]
- 8. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. rupress.org [rupress.org]
- 13. aacrjournals.org [aacrjournals.org]
Validating the Effect of Novel MALT1 Inhibitors on NF-κB Target Gene Expression: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of novel MALT1 inhibitors, such as Malt1-IN-11, by comparing their performance against established inhibitors in modulating NF-κB target gene expression. The provided experimental protocols and data presentation formats are designed to ensure objective and robust evaluation.
Introduction to MALT1 and NF-κB Signaling
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical mediator in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, particularly in lymphocytes. MALT1 functions as both a scaffold protein and a paracaspase. Its scaffolding function is essential for the assembly of the CARD11-BCL10-MALT1 (CBM) complex, which recruits and activates the IκB kinase (IKK) complex. The protease activity of MALT1 further amplifies NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as A20 and RelB.[1][2][3][4]
Dysregulation of MALT1 activity is implicated in various B-cell lymphomas and autoimmune diseases, making it an attractive therapeutic target.[5][6] Novel inhibitors are continuously being developed to specifically target the proteolytic activity of MALT1.
Comparative Analysis of MALT1 Inhibitors
To validate a novel MALT1 inhibitor, its performance should be benchmarked against well-characterized inhibitors. This guide uses MI-2 and Mepazine as reference compounds.
MI-2 is a potent and irreversible inhibitor of MALT1's protease activity.[7][8] It has been shown to suppress the growth of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cells by downregulating NF-κB activity.[9][10]
Mepazine , a phenothiazine derivative, is an allosteric and reversible inhibitor of MALT1.[6] It has demonstrated efficacy in preclinical models of autoimmune diseases by attenuating T-cell activation and NF-κB signaling.[11][12]
Quantitative Data on NF-κB Target Gene Expression
The following table summarizes the reported effects of MI-2 and Mepazine on the expression of key NF-κB target genes in relevant cell lines. A novel inhibitor, this compound, should be tested under similar conditions to allow for direct comparison.
| Target Gene | Inhibitor | Cell Line | Concentration | Time (hours) | Change in Expression | Reference |
| BCL2L1 (Bcl-xL) | MI-2 | ABC-DLBCL | 2.5 - 5 µM | 6 | Decreased | [13] |
| Mepazine | Jurkat T-cells | 10 µM | 24 | Delayed IκBα degradation, implying downstream inhibition | [11] | |
| IL6 | MI-2 | ABC-DLBCL | Not specified | 48 | Decreased secretion | [10] |
| Mepazine | Not specified | Not specified | Not specified | Not specified | ||
| TNF | MI-2 | Not specified | Not specified | Not specified | Not specified | |
| Mepazine | Not specified | Not specified | Not specified | Not specified | ||
| BCL2A1 | MI-2 | ABC-DLBCL | Not specified | Not specified | Downregulated |
Note: Quantitative data for Mepazine's direct effect on specific NF-κB target gene mRNA levels is less prevalent in the immediate search results, highlighting a potential area for further investigation when comparing novel inhibitors.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: NF-κB signaling pathway initiated by BCR activation, highlighting the central role of the CBM complex and the inhibitory action of this compound.
Caption: Experimental workflow for validating the effect of a novel MALT1 inhibitor on NF-κB target gene expression.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line Selection: Use a relevant cell line with constitutive MALT1 activity, such as the ABC-DLBCL cell lines OCI-Ly3 or HBL-1.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed cells at a density of 5 x 10⁵ cells/mL in 6-well plates.
-
Prepare stock solutions of this compound, MI-2, and Mepazine in DMSO.
-
Treat cells with a range of concentrations for each inhibitor (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (DMSO).
-
Incubate for desired time points (e.g., 6, 12, 24 hours) before harvesting for downstream analysis.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Isolation:
-
Harvest approximately 1-2 x 10⁶ cells by centrifugation.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qPCR:
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., BCL2L1, IL6, TNF, BCL2A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[14]
-
Western Blotting for Protein Expression Analysis
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p-IκBα, total p65, total IκBα, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[3]
-
NF-κB Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment and Lysis:
-
After 24 hours, treat the transfected cells with the MALT1 inhibitors or vehicle control.
-
After the desired incubation period, lyse the cells using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the vehicle-treated control.
-
By following this comprehensive guide, researchers can systematically and objectively validate the efficacy of novel MALT1 inhibitors like this compound in modulating NF-κB target gene expression, thereby providing crucial data for further drug development.
References
- 1. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.unil.ch [api.unil.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of Targeting Malt1-Dependent TCR Downstream Signaling to Promote the Survival of MHC-Mismatched Allografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MALT1 accelerates proatherogenic vascular smooth muscle cell growth, invasion and synthetic phenotype switching via nuclear factor‑κB signaling‑dependent way - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of MALT1 Inhibition in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic anti-cancer effects observed when inhibiting the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) protein in combination with other targeted therapies. The focus is on the therapeutic potential of MALT1 inhibitors, a class of drugs that includes Malt1-IN-11, particularly in the context of B-cell malignancies like Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) and Mantle Cell Lymphoma (MCL).
MALT1 is a key enzyme that functions as a critical mediator of NF-κB signaling downstream of the B-cell receptor (BCR).[1] In many B-cell lymphomas, this pathway is chronically active, driving tumor cell proliferation and survival.[2][3][4] Pharmacological inhibition of MALT1's protease activity has emerged as a promising strategy to counteract this dependency.[5][6] This guide summarizes key preclinical findings, presents quantitative data from studies with MALT1 inhibitors, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Synergistic Combinations: Quantitative Data Overview
MALT1 inhibitors have demonstrated significant synergy with several classes of anti-cancer agents, most notably BTK inhibitors and BCL2 inhibitors. This synergy is often potent enough to overcome acquired resistance to single-agent therapies.[2][7]
Combination with BTK Inhibitors (e.g., Ibrutinib)
The combination of MALT1 inhibitors and BTK inhibitors like ibrutinib targets the BCR signaling pathway at two distinct points. This dual targeting can lead to additive or synergistic effects, particularly in cancers that have developed resistance to BTK inhibitors alone.[7][8] MALT1 overexpression has been identified as a mechanism that can drive ibrutinib resistance by bypassing upstream BTK signaling.[7]
| Cell Line / Model | Combination | Key Metric | Result | Citation |
| Mantle Cell Lymphoma (Ibrutinib-Resistant) | MALT1 inhibitor (MI-2) + Ibrutinib | Combination Index | Synergistic Activity | [7] |
| Chronic Lymphocytic Leukemia (CLL) | MALT1 inhibitor (MI-2) + Ibrutinib | Combination Index | Moderate Synergism to Additive | [9] |
| JeKo-1, Z138 (MCL) | MALT1 inhibitor (MI-2) + Ibrutinib | Cell Viability | Synergistic Reduction | [7] |
Combination with BCL2 Inhibitors (e.g., Venetoclax)
MALT1 inhibition, by suppressing the NF-κB pathway, leads to the downregulation of pro-survival proteins.[2][10] This can create a heightened dependency on the anti-apoptotic protein BCL2 for survival.[11][12] Consequently, combining a MALT1 inhibitor with a BCL2 inhibitor like venetoclax results in potent, synergistic cell killing and can induce deep and durable responses in preclinical models.[10][11]
| Cell Line / Model | Combination | Key Metric | Result | Citation |
| ABC-DLBCL Models | MALT1 inhibitor (ABBV-MALT1) + Venetoclax | In Vitro Cell Killing | Synergistic | [10][11] |
| ABC-DLBCL Xenografts | MALT1 inhibitor (ABBV-MALT1) + Venetoclax | Tumor Regression | Dramatic & Durable Regression | [11][13] |
| Primary Patient CLL Cells | MALT1 inhibitor (ABBV-MALT1) + Venetoclax | Apoptosis Levels | Greater than either single agent | [2][10] |
Combination with mTOR Inhibitors
Recent studies have uncovered a feedback mechanism where MALT1 inhibition can lead to the activation of the mTOR signaling pathway, which provides a survival advantage to lymphoma cells.[13][14] This finding provides a strong rationale for the co-inhibition of MALT1 and mTOR, a combination that has been shown to be highly synergistic in killing ABC-DLBCL cells.[13][15][16]
| Cell Line / Model | Combination | Key Metric | Result | Citation |
| ABC-DLBCL Cell Lines | MALT1 inhibitor + Rapamycin/Temsirolimus | Apoptosis & Proliferation | Highly Synergistic | [13] |
| ABC-DLBCL Xenograft | MALT1 inhibitor + mTORC1 inhibitor | Tumor Regression | Marked Regression | [13] |
Signaling Pathways and Experimental Workflows
To understand the basis of these synergistic interactions, it is crucial to visualize the targeted signaling pathways and the workflows used to measure the outcomes.
Caption: Dual blockade of the B-cell receptor (BCR) pathway with BTK and MALT1 inhibitors.
Caption: Rationale for synergistic combination of MALT1 and BCL2 inhibitors.
Caption: General experimental workflow for assessing drug synergy in vitro.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments cited in synergy studies.
Cell Viability Assay (Luminescent)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7]
-
Principle: The CellTiter-Glo® Reagent is added directly to cell cultures. It causes cell lysis and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[7]
-
Procedure:
-
Plate cells in an opaque-walled 96-well or 384-well plate and treat with the compounds of interest (single agents and combinations) for the desired time (e.g., 24-72 hours).[3][5]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[3][5]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][5]
-
Measure luminescence using a plate reader.[17]
-
-
Data Analysis: The luminescent signal is used to generate dose-response curves and calculate IC50 values. Synergy is typically quantified using the Combination Index (CI) method, where CI < 0.9 indicates synergy.[9]
Apoptosis Assay (Flow Cytometry)
This method detects and quantifies cells undergoing apoptosis. It uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and a viability dye like Propidium Iodide (PI) to distinguish necrotic cells.[8][18]
-
Principle: Live cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[19]
-
Procedure:
-
Harvest cells after treatment and wash them with cold Phosphate-Buffered Saline (PBS).[18]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Add fluorochrome-conjugated Annexin V and PI to 100 µL of the cell suspension.[11]
-
Incubate the cells at room temperature for 15 minutes in the dark.[18]
-
Add 400 µL of 1X Annexin-binding buffer and analyze the samples by flow cytometry as soon as possible.[11][18]
-
-
Data Analysis: The percentages of live, early apoptotic, and late apoptotic/necrotic cells are quantified for each treatment condition.
Western Blotting for NF-κB Pathway Activation
Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways. For the NF-κB pathway, this often involves measuring the levels of total and phosphorylated forms of key proteins like p65 and IκBα.[1][20]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
-
Procedure:
-
Lyse treated cells and quantify the total protein concentration.
-
Load equal amounts of protein (e.g., 40 µg) per lane and perform SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, IκBα) overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated protein to total protein is often calculated to determine the activation state of the pathway.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ch.promega.com [ch.promega.com]
- 4. ulab360.com [ulab360.com]
- 5. OUH - Protocols [ous-research.no]
- 6. "Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in" by Joshua P Plotnik, Adam E Richardson et al. [digitalcommons.library.tmc.edu]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NL [thermofisher.com]
- 12. scispace.com [scispace.com]
- 13. Combining MALT1 and BCL2 inhibitors could block B-cell lymphomas | BioWorld [bioworld.com]
- 14. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of potent MALT1 inhibitors with synergetic antitumor effects in models of B-cell lymphoma | BioWorld [bioworld.com]
- 17. youtube.com [youtube.com]
- 18. kumc.edu [kumc.edu]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has emerged as a critical therapeutic target in oncology and immunology. As a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, MALT1's paracaspase activity is integral to the activation of the NF-κB pathway, a central regulator of immune cell activation, proliferation, and survival. Dysregulation of MALT1 signaling is implicated in various B-cell lymphomas and autoimmune diseases, driving significant efforts in the discovery and development of MALT1 inhibitors. This guide provides a comparative overview of the pharmacokinetic profiles of several MALT1 inhibitors currently in preclinical and clinical development, supported by available experimental data.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for a selection of MALT1 inhibitors. It is important to note that the data are derived from a variety of studies, including preclinical animal models and early-phase human clinical trials. Direct comparison should be approached with caution due to the differences in species, study design, and analytical methods.
| Inhibitor | Compound Type | Study Population | Key Pharmacokinetic Parameters |
| SGR-1505 | Allosteric Inhibitor | Mouse, Rat, Dog, Cynomolgus Monkey (Preclinical) | Mouse: CL = 9.4 mL/min/kg, Vd = 1.2 L/kg, t½ = 1.6 h, F = 57% Rat: CL = 3.8 mL/min/kg, Vd = 0.98 L/kg, t½ = 3.1 h, F = 77% Dog: CL = 0.86 mL/min/kg, Vd = 2.0 L/kg, t½ = 31 h, F = 92% Cynomolgus Monkey: CL = 1.7 mL/min/kg, Vd = 0.68 L/kg, t½ = 5.0 h, F = 45%[1] |
| MLT-943 | Allosteric Inhibitor | Rat, Mouse (Preclinical) | Rat: Cmax = 0.7 nM (at 3 mg/kg, p.o.), F = 86% Mouse: Cmax = 0.5 nM (at 3 mg/kg, p.o.), F = 50% |
| JNJ-67856633 (Safimaltib) | Allosteric Inhibitor | Humans (Phase 1, Relapsed/Refractory B-cell NHL and CLL) | Median Tmax = 2-5 hours. Approximately 8-fold accumulation upon multiple dosing.[2] |
| M1i-124 | BCL10-MALT1 Interaction Inhibitor | Mouse (Preclinical) | Following i.v. injection (5 mg/kg): Initial Plasma Concentration = 1,864 ng/mL Terminal t½ = 8.72 hours Systemic Clearance = 77.9 mL/min/kg.[3] |
| ABBV-525 | MALT1 Inhibitor | Humans (Phase 1, Relapsed/Refractory B-cell Malignancies) | Pharmacokinetic data are being evaluated in an ongoing clinical trial (NCT05618028). Specific parameters are not yet publicly available. |
| MI-2 | Irreversible Inhibitor | In vivo studies have demonstrated anti-tumor activity in mouse xenograft models.[4][5][6][7] However, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not readily available in the public domain. |
Abbreviations: CL: Clearance, Vd: Volume of Distribution, t½: Half-life, F: Oral Bioavailability, Cmax: Maximum Plasma Concentration, Tmax: Time to Maximum Plasma Concentration, p.o.: Oral administration, i.v.: Intravenous administration, NHL: Non-Hodgkin's Lymphoma, CLL: Chronic Lymphocytic Leukemia.
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade, a critical pathway for lymphocyte activation and survival.
Caption: The MALT1 signaling pathway, a key regulator of NF-κB activation in lymphocytes.
Upon antigen receptor engagement, Protein Kinase C (PKC) is activated, leading to the phosphorylation of CARD11 (also known as CARMA1).[8][9] This phosphorylation event induces a conformational change in CARD11, facilitating the recruitment of BCL10 and subsequently MALT1 to form the CBM complex.[8][9][10] MALT1, as part of this complex, acts as a scaffold to recruit downstream signaling molecules, including the E3 ubiquitin ligase TRAF6.[10] TRAF6, in turn, activates the IκB kinase (IKK) complex. The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate to the nucleus and initiate the transcription of genes involved in cell proliferation and survival. MALT1 inhibitors block the proteolytic activity of MALT1, thereby disrupting this signaling cascade.
Experimental Protocols
Detailed methodologies for the cited pharmacokinetic experiments are crucial for the interpretation and comparison of the data. Below are the available details for the key studies.
Preclinical Pharmacokinetic Studies
SGR-1505
-
Study Design: Pharmacokinetic parameters were determined in male CD-1 mice, Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys. The specific dosing, vehicle, and detailed bioanalytical methods used to measure drug concentrations were not detailed in the publicly available abstract.[1]
MLT-943
-
Animals: Naïve rats and mice were used.
-
Administration: MLT-943 was administered by oral gavage. For some in vivo studies, it was suspended in 0.5% methylcellulose and 0.5% Tween 80 in water.[11]
-
Dosing: A single oral dose of 3 mg/kg was administered to determine Cmax and bioavailability.[11]
-
Bioanalysis: The method for quantifying MLT-943 in plasma was not specified in the available documents.
M1i-124
-
Animals: Male CD-1 mice were used.
-
Administration: The compound was administered intravenously (i.v.), intraperitoneally (i.p.), and orally (p.o.). For i.v. administration, M1i-124 was formulated in a vehicle of 5% N,N-dimethylacetamide, 10% Solutol HS 15, and 85% phosphate-buffered saline.[3]
-
Dosing: For the intravenous pharmacokinetic study, a single dose of 5 mg/kg was administered.[3]
-
Sample Collection: Blood samples were collected at various time points post-administration.[3]
-
Bioanalysis: Plasma concentrations of M1i-124 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]
Clinical Pharmacokinetic Studies
JNJ-67856633 (Safimaltib)
-
Study Design: This was a Phase 1, first-in-human, open-label, dose-escalation study (NCT03900598) in patients with relapsed or refractory B-cell non-Hodgkin's lymphoma and chronic lymphocytic leukemia.[2][12][13][14]
-
Patient Population: Adult patients with relapsed/refractory B-cell NHL or CLL.[2]
-
Administration: JNJ-67856633 was administered orally.[13]
-
Dosing: The study evaluated single-agent JNJ-67856633 in a dose-escalation design.[13]
-
Pharmacokinetic Assessments: Blood samples were collected to determine the pharmacokinetic profile of JNJ-67856633. The specific bioanalytical method was not detailed in the provided abstracts.[2]
SGR-1505
-
Study Design: A Phase 1, open-label, multicenter, dose-escalation study (NCT05544019) is ongoing to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of SGR-1505 in patients with relapsed or refractory B-cell malignancies.[15][16]
-
Patient Population: Patients with relapsed or refractory B-cell lymphomas.[16]
-
Administration: SGR-1505 is administered orally.[15]
-
Pharmacokinetic Assessments: Pharmacokinetic parameters are being evaluated as a secondary objective of the study.[15][16] Specific details of the bioanalytical methods are not yet publicly available.
Summary and Future Directions
The landscape of MALT1 inhibitors is rapidly evolving, with several promising candidates progressing through preclinical and clinical development. The available pharmacokinetic data, though incomplete for some agents, provides valuable insights into their potential as therapeutic agents.
SGR-1505 has demonstrated favorable preclinical pharmacokinetic properties across multiple species, with good oral bioavailability.[1] MLT-943 also shows good oral bioavailability in rodents. The clinical data for JNJ-67856633 indicates a manageable pharmacokinetic profile in humans, with dose-proportional exposure.[2] The BCL10-MALT1 interaction inhibitor, M1i-124, has also been characterized preclinically, providing an alternative mechanism for targeting the MALT1 pathway.[3]
As more data from ongoing clinical trials for compounds like ABBV-525 and SGR-1505 become available, a more comprehensive understanding of their clinical pharmacology will emerge. Future research should focus on detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of these inhibitors, as well as their potential for drug-drug interactions. This information will be critical for optimizing dosing regimens and ensuring the safe and effective use of MALT1 inhibitors in the treatment of cancer and autoimmune diseases.
References
- 1. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 2. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ichgcp.net [ichgcp.net]
- 15. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ir.schrodinger.com [ir.schrodinger.com]
In Vitro Validation of MALT1 Protease Inhibitors: A Comparative Guide to Malt1-IN-11 and Alternatives on RelB Cleavage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MALT1 inhibitor Malt1-IN-11 with other known inhibitors, focusing on the in vitro validation of their effect on the cleavage of the NF-κB family member, RelB. Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in T-cell and B-cell receptor signaling pathways, and its proteolytic activity is a critical driver in certain types of lymphomas and autoimmune diseases. One of the key substrates of MALT1 is RelB, and cleavage of RelB by MALT1 leads to its proteasomal degradation, which in turn promotes canonical NF-κB activation.[1][2] Therefore, inhibiting MALT1-mediated RelB cleavage is a key indicator of a compound's potential therapeutic efficacy.
Comparative Analysis of MALT1 Inhibitors
This section provides a comparative overview of this compound against two other well-characterized MALT1 inhibitors, MI-2 and z-VRPR-fmk. The data presented here is collated from publicly available sources and vendor specifications.
| Inhibitor | Type | MALT1 IC50 | Effect on RelB Cleavage | Key Features |
| This compound | Small Molecule | < 10 nM | Inferred to be a potent inhibitor based on its low IC50 for MALT1 protease. Direct experimental evidence on RelB cleavage is not yet publicly available. | High potency against MALT1 protease. |
| MI-2 | Small Molecule | 5.84 µM | Directly binds to MALT1 and irreversibly suppresses its protease function, thereby inhibiting the cleavage of MALT1 substrates.[1][3][4] | Irreversible inhibitor; shown to suppress tumor growth in vivo. |
| z-VRPR-fmk | Peptide-based | Not applicable (irreversible) | Dose-dependently inhibits MALT1-mediated RelB cleavage in cellular assays.[5][6] | A selective and irreversible tetrapeptide inhibitor of MALT1.[2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental approach to validate inhibitor efficacy, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro MALT1 Protease Activity Assay
This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of MALT1 using a fluorogenic peptide substrate corresponding to the RelB cleavage site.
Materials:
-
Recombinant active MALT1 enzyme
-
Fluorogenic MALT1 substrate: Ac-LVSR-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT
-
This compound and other test inhibitors
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound and other test inhibitors in Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 10 µL of recombinant MALT1 enzyme (final concentration ~1 nM) to each well, except for the negative control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the Ac-LVSR-AMC substrate (final concentration ~10 µM) to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 2 minutes for 60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curve.
-
Plot the percentage of MALT1 activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of RelB Cleavage in a Cellular Context
This protocol details the steps to assess the ability of a MALT1 inhibitor to prevent the cleavage of endogenous RelB in a cellular environment.
Materials:
-
Jurkat T-cells or a relevant lymphoma cell line (e.g., OCI-Ly10)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other test inhibitors
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for cell stimulation
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-RelB
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells at an appropriate density and allow them to adhere or grow in suspension overnight.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 30 minutes to activate MALT1. Include an unstimulated control.
-
After stimulation, harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RelB antibody overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the image using an appropriate imaging system.
-
Analyze the bands corresponding to full-length RelB (~68 kDa) and the cleaved RelB fragment. A decrease in the cleaved fragment and an increase in the full-length form in the presence of the inhibitor indicates successful inhibition of MALT1-mediated RelB cleavage.
References
- 1. MI 2 (MALT1 inhibitor) | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Malt1-IN-11
For researchers and scientists in the field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Malt1-IN-11, a MALT1 protease inhibitor used in cancer, autoimmune, and inflammatory disorder research. Adherence to these guidelines is critical for minimizing environmental impact and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to prevent skin contact, inhalation, and eye exposure.
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Safe Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area.[1]
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Disposal must be in accordance with local, state, and federal regulations.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
Spill Response:
| Action | Procedure |
| Evacuation | Evacuate non-essential personnel from the immediate spill area. |
| Ventilation | Ensure the area is well-ventilated. |
| Containment | Prevent further leakage or spillage. Keep the product away from drains or water courses.[1] |
| Cleanup | For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust. |
| Decontamination | Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1] |
| Disposal of Cleanup Materials | Dispose of all contaminated cleanup materials as hazardous waste according to the procedures outlined above.[1] |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Wash with plenty of soap and water.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Ingestion | Rinse mouth.[1] Seek immediate medical attention. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Malt1-IN-11
For researchers, scientists, and drug development professionals working with the potent MALT1 protease inhibitor, Malt1-IN-11, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, which is categorized as a potent compound, appropriate personal protective equipment must be worn at all times to minimize exposure and ensure personal safety. The following table summarizes the required PPE and safety measures.
| Category | Requirement | Specification |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against splashes. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Skin and Body Protection | Impervious clothing / Laboratory coat | A fully buttoned lab coat should be worn to protect the skin. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust. |
| Ventilation | Well-ventilated area | Work should be conducted in a chemical fume hood. |
| Hygiene | Wash hands thoroughly after handling | Prevents accidental ingestion or spread of the compound. |
| Food and Drink | Do not eat, drink or smoke when using this product | To avoid accidental ingestion. |
Experimental Protocol: Safe Handling and Disposal of this compound
The following step-by-step guide outlines the procedures for the safe handling and disposal of this compound.
1. Preparation and Handling:
-
Before handling, ensure that a designated work area within a chemical fume hood is clean and prepared.
-
Wear all required personal protective equipment as outlined in the table above.
-
When weighing the solid compound, do so in a ventilated enclosure to minimize dust inhalation.
-
For creating solutions, add the solvent to the vial containing this compound slowly to avoid splashing.
2. In Case of Exposure:
-
If on skin: Wash with plenty of soap and water.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If inhaled: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1]
-
If swallowed: Rinse mouth.[1] Seek immediate medical attention.
3. Storage:
-
Store this compound in a tightly closed container in a well-ventilated and secure location.[1]
-
Recommended storage is at room temperature in the continental US, though this may vary elsewhere.[2]
4. Disposal:
-
All waste materials, including empty vials, contaminated gloves, and bench paper, should be collected in a designated, sealed hazardous waste container.
-
Dispose of the contents and container in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in general waste.
MALT1 Signaling Pathway
This compound is an inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a crucial role in activating the NF-κB signaling pathway downstream of antigen receptors like the T-cell receptor (TCR) and B-cell receptor (BCR).[3][4] This pathway is vital for the proliferation and survival of certain types of immune cells and is implicated in various cancers and autoimmune diseases.[5][6]
Caption: MALT1 signaling pathway and the point of inhibition by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. MALT1--a universal soldier: multiple strategies to ensure NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
